UNC2541
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S)-7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHBIZGUJZDHG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCNC2=NC=C(C(=N2)NCCCC[C@@H](C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC2541: A Technical Guide to its Mechanism of Action as a Potent and Specific MerTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2541 is a potent and highly specific macrocyclic pyrimidine inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[1][2] MerTK is a critical regulator of efferocytosis (the clearance of apoptotic cells) and immune modulation, and its aberrant activation is implicated in the progression of various cancers and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the MerTK kinase domain.[1][2] This competitive inhibition prevents the phosphorylation of MerTK and the subsequent activation of downstream signaling cascades. The macrocyclic structure of this compound contributes to its high potency and specificity for MerTK over other TAM family members, Axl and Tyro3, as well as the Flt3 kinase.[3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against MerTK and other kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Source |
| MerTK | 4.4 | [3] |
| Axl | 120 | |
| Tyro3 | 220 | |
| Flt3 | 320 |
Table 2: Cell-Based Inhibitory Activity of this compound
| Parameter | EC50 (nM) | Cell Line | Source |
| Inhibition of phosphorylated MerTK (pMerTK) | 510 | Not Specified | [3] |
Impact on Downstream Signaling Pathways
MerTK activation initiates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. The primary pathways inhibited by this compound are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4] Inhibition of MerTK by this compound leads to a reduction in the phosphorylation of Akt and ERK, thereby impeding these pro-survival signals.
Figure 1: this compound Inhibition of MerTK Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro MerTK Kinase Inhibition Assay (IC50 Determination)
This protocol is adapted from the primary literature describing the discovery of this compound.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MerTK.
Materials:
-
Recombinant human MerTK kinase domain
-
Biotinylated peptide substrate (e.g., biotin-poly-Glu-Tyr)
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Streptavidin-coated plates
-
Anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a kinase reaction plate, add the kinase buffer, recombinant MerTK, and the biotinylated peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-phosphotyrosine antibody and incubate.
-
Wash the plate.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2: Workflow for IC50 Determination of this compound.
Cell-Based MerTK Phosphorylation Assay (EC50 Determination)
This protocol is based on the cell-based ELISA described in the primary literature.[1][2]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of MerTK autophosphorylation in a cellular context.
Materials:
-
A cell line endogenously or exogenously expressing MerTK (e.g., HEK293-MerTK)
-
Cell culture medium and supplements
-
This compound
-
Ligand for MerTK (e.g., Gas6)
-
Lysis buffer
-
Anti-MerTK capture antibody
-
Anti-phosphotyrosine detection antibody
-
ELISA plates
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified pre-incubation time.
-
Stimulate the cells with Gas6 to induce MerTK phosphorylation.
-
Lyse the cells and transfer the lysate to an ELISA plate coated with an anti-MerTK capture antibody.
-
Incubate to allow MerTK to bind to the plate.
-
Wash the plate.
-
Add an anti-phosphotyrosine detection antibody and incubate.
-
Wash the plate.
-
Add a suitable detection substrate and measure the signal.
-
Calculate the percent inhibition of MerTK phosphorylation for each this compound concentration.
-
Determine the EC50 value using a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of Akt and ERK.
Materials:
-
MerTK-expressing cells
-
This compound
-
Gas6
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound and/or Gas6 as described in the cell-based phosphorylation assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
This compound is a valuable research tool for investigating the biological roles of MerTK. Its high potency and specificity make it a suitable probe for dissecting MerTK-mediated signaling pathways in both normal physiology and disease states. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other potential MerTK inhibitors. Further research utilizing this compound will continue to elucidate the therapeutic potential of targeting MerTK in cancer and inflammatory disorders.
References
- 1. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Macrocyclic Pyrimidines as MerTK-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Targeting of UNC2541: A Technical Guide to a Potent MerTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK). We delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery who are investigating the therapeutic potential of targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Core Target and Mechanism of Action
This compound is a macrocyclic pyrimidine that potently and selectively inhibits Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases.[1][2][3] Its mechanism of action involves binding to the ATP pocket of the MerTK kinase domain, thereby preventing the phosphorylation of MerTK and the subsequent activation of downstream signaling pathways.[1][2][4] This inhibition has been shown to have functional consequences in various cellular contexts, including the modulation of macrophage efferocytosis and potential anti-inflammatory and analgesic effects.[2][4]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| MerTK | LanthaScreen Eu Kinase Binding | 4.4 | [1][2] |
Table 2: Cellular Activity of this compound
| Target | Cell Line | Assay Type | EC50 (nM) | Reference |
| Phosphorylated MerTK (pMerTK) | HEK293 | Cell-Based ELISA | 510 | [1][2] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | Fold Selectivity vs. MerTK | Reference |
| Axl | >100 | [2] |
| Tyro3 | >100 | [2] |
| Flt3 | >100 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
MerTK Biochemical Potency Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol for determining the in vitro potency (IC50) of this compound against MerTK.
Materials:
-
MerTK, GST-tagged, recombinant human (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
1X Kinase Buffer A (Thermo Fisher Scientific)
-
This compound (or other test compound)
-
384-well, low-volume, black microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 1X Kinase Buffer A. The final concentration in the assay will be 2X the concentration in this dilution series.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing 10 nM MerTK and 4 nM Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Tracer Preparation: Prepare a 20 nM solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader. Excite at 340 nm and measure emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-MerTK Inhibition Assay (Cell-Based ELISA)
This protocol describes a general method for determining the cellular potency (EC50) of this compound in inhibiting MerTK phosphorylation.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human Gas6 (R&D Systems)
-
This compound (or other test compound)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-MerTK (Tyr749) and Total MerTK ELISA Kit (e.g., AlphaLISA SureFire Ultra)
-
Microplate reader compatible with the chosen ELISA format
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 16-24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of Gas6 (e.g., 500 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle agitation.
-
ELISA: Perform the phospho-MerTK and total MerTK ELISA according to the manufacturer's instructions.
-
Data Analysis: Normalize the phospho-MerTK signal to the total MerTK signal for each well. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Kinase Selectivity Profiling
A general approach to determine the selectivity of this compound against a panel of kinases (e.g., Axl, Tyro3, Flt3) using a luminescent kinase assay format is described below.
Materials:
-
Kinase panel of interest (e.g., from Promega's Kinase Selectivity Profiling Systems)
-
Appropriate substrates and ATP for each kinase
-
ADP-Glo™ Kinase Assay (Promega)
-
This compound
-
384-well, low-volume, white microplates
-
Luminometer
Procedure:
-
Assay Setup: Assemble the kinase reactions in a 384-well plate according to the manufacturer's protocol. This typically involves adding the kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) or in a dose-response format to the kinase reactions.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to a vehicle control. The fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for MerTK.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical Gas6-MerTK signaling pathway and its inhibition by this compound.
Caption: this compound inhibits the Gas6-activated MerTK signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for characterizing a kinase inhibitor like this compound.
Caption: Workflow for the characterization of this compound.
References
Unraveling the Molecular Interactions of UNC2541: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the binding characteristics of the chemical probe UNC2541, with a critical clarification regarding its primary molecular target. While the initial query focused on the interaction between this compound and the histone methyl-lysine binding protein L3MBTL1, extensive research indicates that this compound is a potent and selective inhibitor of Mer tyrosine kinase (MerTK) . This document will provide an in-depth analysis of the well-established this compound-MerTK interaction, including quantitative binding data, experimental methodologies, and relevant signaling pathways. We will also briefly discuss known inhibitors of L3MBTL1 to provide a comprehensive resource for researchers in drug discovery and chemical biology.
This compound: A High-Affinity Ligand for MerTK, Not L3MBTL1
Contrary to the initial topic of inquiry, the scientific literature does not support a direct, high-affinity binding interaction between this compound and L3MBTL1. Instead, this compound has been extensively characterized as a potent inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] this compound binds to the ATP pocket of MerTK, effectively blocking its kinase activity.[2][3]
Quantitative Binding Affinity of this compound for MerTK
The binding affinity of this compound for MerTK has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MerTK | Biochemical Kinase Assay | 4.4 |
This table summarizes the reported IC50 value for the interaction between this compound and its primary target, MerTK.
Experimental Protocols for Determining this compound-MerTK Binding
The determination of the binding affinity and inhibitory activity of this compound against MerTK typically involves biochemical kinase assays. While a specific detailed protocol for this compound is proprietary to the discovering labs, a generalizable methodology is provided below based on common practices in the field.
In Vitro MerTK Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the MerTK kinase domain.
Materials:
-
Recombinant human MerTK kinase domain
-
Biotinylated peptide substrate (e.g., biotin-poly-GT)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., AlphaScreen™ Streptavidin Donor Beads and Phospho-Tyrosine Acceptor Beads)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the MerTK enzyme, the biotinylated substrate, and the test compound (this compound).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Stop the reaction and add the AlphaScreen™ detection beads. The Streptavidin Donor beads bind to the biotinylated substrate, and the Phospho-Tyrosine Acceptor beads bind to the phosphorylated sites on the substrate.
-
Signal Measurement: Incubate in the dark to allow for bead proximity and signal generation. Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
MerTK Signaling Pathway
MerTK plays a crucial role in various physiological processes, including efferocytosis (the clearance of apoptotic cells), immune regulation, and cell survival. Its signaling is initiated by the binding of its ligands, Gas6 or Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for downstream signaling molecules, activating pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.
References
UNC2541: A Technical Guide to a Potent and Selective Mer Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2541 is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a critical tool for investigating the physiological and pathological roles of MerTK.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key experiments are outlined, and the intricate signaling pathways associated with MerTK are visually represented to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound is a macrocyclic pyrimidine-based compound. Its unique structure contributes to its high affinity and selectivity for the ATP-binding pocket of MerTK.[3]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-7-amino-N-(4-fluorobenzyl)-8-oxo-2,9,16-triaza-1(2,4)-pyrimidinacyclohexadecaphane-15-carboxamide | [1] |
| Molecular Formula | C24H34FN7O2 | [2] |
| Molecular Weight | 471.57 g/mol | [2] |
| CAS Number | 1612782-86-1 | [1] |
| SMILES | O=C(C(C(NCCCC[C@@H]1N)=N2)=CN=C2NCCCCCCNC1=O)NCC3=CC=C(F)C=C3 | [1] |
| InChI Key | ONIHBIZGUJZDHG-FQEVSTJZSA-N | [1] |
| Solubility | Soluble in DMSO (94 mg/mL); Insoluble in water and ethanol. | [2] |
| Storage and Stability | Store as a solid at -20°C for up to 3 years. In DMSO, store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [1] |
Pharmacological Properties
This compound exhibits high potency and selectivity for MerTK, making it an invaluable chemical probe for studying MerTK-driven biological processes.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MerTK.[1][2] It binds to the ATP-binding pocket of the MerTK kinase domain, thereby preventing the phosphorylation of MerTK and the subsequent activation of downstream signaling pathways. This inhibition has been demonstrated in both biochemical and cellular assays.[1][2]
Potency and Selectivity
This compound is a highly potent inhibitor of MerTK with a reported IC50 of 4.4 nM in biochemical assays.[1][2] It also effectively inhibits the autophosphorylation of MerTK in cellular contexts, with an EC50 of 510 nM.[1][4] While it shows high selectivity for MerTK, some activity against other TAM family members and the FLT3 kinase has been observed at higher concentrations.[1]
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| MerTK | Biochemical (enzymatic) | 4.4 nM | [1][2][4] |
| pMerTK | Cellular (autophosphorylation) | 510 nM | [1][2][4] |
| Axl | Biochemical (enzymatic) | 120 nM | [1] |
| Tyro3 | Biochemical (enzymatic) | 220 nM | [1] |
| Flt3 | Biochemical (enzymatic) | 320 nM | [1] |
In Vivo Activity
In vivo studies have demonstrated the biological effects of this compound. For instance, in a mouse model of chronic constriction injury, this compound was shown to abolish the analgesic effect of ozone when administered locally.[1]
Key Experiments and Methodologies
This section provides an overview of the essential experimental protocols used to characterize the activity of this compound.
MerTK Enzymatic Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of the MerTK kinase domain.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the MerTK enzyme. The amount of phosphorylated substrate is then quantified, typically using a luminescent or fluorescent readout. The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
Generalized Protocol:
-
Reagents: Recombinant human MerTK kinase domain, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), and a detection reagent.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, add the MerTK enzyme, the substrate, and the this compound dilution (or DMSO as a control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a suitable model.
Cellular Phospho-MerTK Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the autophosphorylation of MerTK within a cellular context.
Principle: Cells that endogenously or exogenously express MerTK are treated with this compound, followed by stimulation with a MerTK ligand (e.g., Gas6) to induce autophosphorylation. The level of phosphorylated MerTK (pMerTK) is then measured by western blotting using an antibody specific for the phosphorylated form of the kinase.
Generalized Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T cells overexpressing MerTK or a cancer cell line with high endogenous MerTK expression) to an appropriate confluency.
-
Treatment: a. Serum-starve the cells to reduce basal kinase activity. b. Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). c. Stimulate the cells with a MerTK ligand, such as Gas6, for a short duration (e.g., 15-30 minutes) to induce MerTK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane and then incubate with a primary antibody specific for phospho-MerTK. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe for total MerTK and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of pMerTK to total MerTK is calculated and normalized to the stimulated control to determine the EC50 of this compound.
In Vivo Efficacy Study
These studies are designed to evaluate the therapeutic potential and biological effects of this compound in a living organism.
Principle: A relevant animal model of a disease where MerTK is implicated (e.g., cancer or inflammatory disease) is used. The animals are treated with this compound, and various endpoints are measured to assess the compound's efficacy.
Generalized Protocol for a Xenograft Cancer Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are implanted with human cancer cells that express high levels of MerTK.
-
Dosing Formulation: this compound can be formulated for various routes of administration. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) can be used.
-
Treatment: Once tumors are established, animals are randomized into treatment and vehicle control groups. This compound is administered at a specific dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: a. Tumor growth is monitored regularly by caliper measurements. b. Animal body weight and general health are also monitored. c. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring pMerTK levels by western blot or immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect of this compound.
Signaling Pathways and Visualizations
MerTK is a key regulator of several cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells).[5][6] Its activation by ligands such as Gas6 and Protein S triggers a cascade of downstream signaling events.[7][8]
Caption: MerTK Signaling Pathway and Inhibition by this compound.
The following diagram illustrates a generalized workflow for evaluating a MerTK inhibitor like this compound.
Caption: Workflow for the Evaluation of a MerTK Inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MerTK. Its defined chemical structure, favorable in vitro properties, and demonstrated in vivo activity make it an indispensable tool for the scientific community. The experimental methodologies and signaling pathway information provided in this guide are intended to support further research into the multifaceted roles of MerTK in health and disease, and to aid in the development of novel therapeutic strategies targeting this important receptor tyrosine kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
UNC2541 in vitro activity
An In-Depth Technical Guide to the In Vitro Activity of UNC2541 For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective macrocyclic inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] It functions by binding to the ATP pocket of the MerTK kinase domain.[1][3][4] The TAM kinase family plays a crucial role in regulating cellular processes such as proliferation, survival, and migration, and is implicated in the progression of various cancers and in modulating the tumor immune microenvironment.[5][6][7] this compound serves as a valuable chemical probe for elucidating the biological functions of MerTK. While potent in biochemical assays, its large and flexible 18-membered macrocycle is thought to contribute to lower cell permeability, resulting in more modest cellular activity.[8]
Biochemical Activity
This compound demonstrates high potency for MerTK in enzymatic assays with significant selectivity over other TAM family kinases, Axl and Tyro3.
| Target Kinase | IC50 (nM) | Selectivity vs. MerTK |
| MerTK | 4.4 | - |
| Axl | >100x | More selective |
| Tyro3 | >100x | More selective |
| Flt3 | >100x | More selective |
| Data compiled from multiple sources.[1][2] |
Cellular Activity
In cell-based assays, this compound effectively inhibits the autophosphorylation of MerTK. The observed cellular potency is lower than its biochemical potency, a characteristic attributed to its physicochemical properties affecting cell permeability.[8]
| Cellular Target | EC50 (nM) |
| Phosphorylated MerTK (pMerTK) | 510 |
| Data compiled from multiple sources.[1][2][3] |
Signaling Pathways and Mechanism of Action
MerTK is activated by its ligands, Gas6 and PROS1, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[7] This initiates downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which promote cell survival, proliferation, and migration.[5][7][9] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of MerTK and thereby inhibiting these downstream signaling events.
Caption: this compound inhibits MerTK signaling pathway.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical fluorescence-based enzymatic assay to determine the IC50 value of this compound against MerTK.[10]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human MerTK enzyme and a suitable peptide substrate in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted this compound solution or DMSO (vehicle control) to the wells of a microplate.
-
Add the MerTK enzyme and peptide substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a phosphospecific antibody that recognizes the phosphorylated substrate.
-
The detection solution often includes reagents for a fluorescence resonance energy transfer (FRET) or other fluorescence-based readout.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based MerTK Phosphorylation Assay (Generic Protocol)
This protocol describes a method to measure the inhibition of MerTK autophosphorylation in a cellular context to determine the EC50 value of this compound.[11][12]
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously or ectopically expresses MerTK (e.g., NSCLC cells) in appropriate media.[8]
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the this compound dilutions or DMSO (vehicle control) for a specified period (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, remove the medium and wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of phosphorylated MerTK (pMerTK) and total MerTK in the lysates. This is typically done by Western blot or an ELISA-based assay.
-
-
Data Analysis (for Western Blot):
-
Perform densitometry on the bands corresponding to pMerTK and total MerTK.
-
Normalize the pMerTK signal to the total MerTK signal for each sample.
-
Calculate the percent inhibition of pMerTK for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Caption: Workflow for a cell-based phosphorylation assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MerTK with a clear mechanism of action. Its high biochemical potency and established cellular activity make it an essential tool compound for investigating the roles of MerTK in cancer biology and immunology. The provided data and protocols offer a comprehensive guide for researchers utilizing this compound in their in vitro studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 11. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
UNC2541 for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of UNC2541, a macrocyclic pyrimidine inhibitor, and its role in cancer research. This compound is recognized for its potent and selective inhibition of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases (RTKs), with a particular emphasis on MerTK.[1][2] Aberrant MERTK signaling is implicated in a wide range of malignancies, promoting tumor cell proliferation, survival, metastasis, and immune evasion.[3][4] This makes MERTK a compelling target for cancer therapeutics, and this compound serves as a critical tool for its preclinical investigation.
Core Mechanism of Action
This compound primarily functions as a selective inhibitor of MerTK, a member of the TAM receptor tyrosine kinase family.[2] Under normal physiological conditions, MERTK is involved in processes like efferocytosis (the clearance of apoptotic cells) and the suppression of inflammation.[2][5] However, in many cancers, MERTK is overexpressed and contributes to oncogenesis by activating downstream signaling pathways that drive cell proliferation, survival, and resistance to apoptosis.[3][4][6]
By binding to the kinase domain of MERTK, this compound blocks its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell survival and proliferation.[1][7] The selectivity of this compound for MERTK over other TAM kinases, such as Axl, makes it a valuable research tool for dissecting the specific roles of MERTK in cancer biology.[8]
Quantitative Data: Inhibitory Activity
The following table summarizes the reported inhibitory activity of this compound and related compounds. This data is crucial for determining effective concentrations for in vitro and in vivo studies.
| Compound | Target | IC50 (nM) | Notes |
| This compound | MerTK | 4.4 | Lead compound, macrocyclic pyrimidine. Selective for MerTK over other TAM receptors.[2][5] |
| This compound-derived compound 5 | TYRO3 | Not specified | Reported to be 3-fold more selective for TYRO3 over MER and 31-fold over AXL.[8] |
| UNC2881 | TAM inhibitor | 22 | A related lead compound.[5] |
| UNC2025 | MERTK | Not specified | A MERTK small-molecule inhibitor shown to be effective in leukemia models.[7][9] |
Key Signaling Pathways Affected by this compound
Inhibition of MERTK by this compound disrupts several canonical oncogenic signaling pathways. Understanding these pathways is essential for elucidating the molecular mechanisms behind its anti-cancer effects.
Caption: MERTK signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated MERTK, AKT, ERK, and STAT overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of target proteins.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily via oral gavage or intraperitoneal injection) and a vehicle control.
-
Tumor Measurement: Measure tumor volume (V = L x W² x 0.5) and mouse body weight every 2-3 days.[15]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the efficacy of this compound.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating a targeted inhibitor like this compound in a preclinical cancer research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. old.57357.org [old.57357.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Enhanced Tumor Growth and Invasiveness in Vivo by a Carboxyl-Terminal Fragment of α1-Proteinase Inhibitor Generated by Matrix Metalloproteinases : A Possible Modulatory Role in Natural Killer Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
UNC2541 in Immunology Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2541 is a potent and highly selective macrocyclic pyrimidine-based inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2] MerTK plays a critical role in regulating the innate immune response, primarily through its involvement in efferocytosis—the clearance of apoptotic cells. By inhibiting MerTK, this compound offers a powerful tool to modulate the immune microenvironment, with significant therapeutic potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in immunology research, consolidating available data and experimental methodologies.
Core Mechanism of Action
This compound specifically binds to the ATP pocket of MerTK, inhibiting its autophosphorylation and subsequent downstream signaling.[1][2] This targeted inhibition disrupts the immunosuppressive functions of MerTK, which are particularly prominent in myeloid cells such as macrophages and dendritic cells.
The primary immunological consequences of MerTK inhibition by this compound include:
-
Inhibition of Efferocytosis: this compound blocks the engulfment of apoptotic cells by macrophages, a key process that, when mediated by MerTK, leads to an anti-inflammatory and immunosuppressive phenotype.[2]
-
Modulation of Macrophage Polarization: By inhibiting MerTK, which is associated with the M2-like anti-inflammatory macrophage phenotype, this compound can shift the balance towards a pro-inflammatory M1-like state. This is characterized by the increased production of pro-inflammatory cytokines.
-
Enhancement of Anti-Tumor Immunity: In the context of cancer, the inhibition of MerTK by this compound can convert an immune-suppressive tumor microenvironment into one that is more conducive to anti-tumor immune responses, including enhanced T-cell infiltration and activity.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | MerTK | 4.4 nM | Biochemical Assay | [1][2] |
| EC50 | Phosphorylated MerTK (pMerTK) | 510 nM | Cellular Assay | [1][2] |
| Inhibition of Efferocytosis | Engulfment of apoptotic neutrophils | Significant inhibition at 2.5 µM | Bone marrow-derived macrophages (BMDMs) | [2] |
Table 2: In Vivo Data for this compound
| Study Type | Animal Model | This compound Dose and Administration | Observed Effect | Reference |
| Analgesia and Anti-inflammation | CCI mice | 25 µM, pretreatment around the sciatic nerve | Significantly abolished the analgesic effect of ozone | [2] |
Signaling Pathways
This compound, by inhibiting MerTK, modulates several downstream signaling pathways that are crucial for immune cell function. The primary ligand for MerTK is Gas6, which bridges the receptor to phosphatidylserine on the surface of apoptotic cells.
MerTK-Mediated Efferocytosis and Immunosuppression
The binding of Gas6 and apoptotic cells to MerTK leads to receptor dimerization and autophosphorylation, initiating a signaling cascade that promotes efferocytosis and an anti-inflammatory response. This involves the activation of the PI3K/Akt and MEK/ERK pathways, which in turn can suppress pro-inflammatory signaling through transcription factors like NF-κB.
Caption: MerTK signaling pathway promoting efferocytosis and an anti-inflammatory response.
Inhibition of MerTK Signaling by this compound
This compound blocks the ATP-binding pocket of MerTK, preventing its phosphorylation and the initiation of downstream signaling. This leads to the inhibition of efferocytosis and a shift towards a pro-inflammatory environment, characterized by the activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: this compound inhibits MerTK, blocking downstream signaling and promoting a pro-inflammatory response.
Experimental Protocols
Detailed protocols for key immunological assays relevant to the study of this compound are provided below. These are generalized protocols and should be optimized for specific experimental conditions.
In Vitro Efferocytosis Assay
This protocol describes how to measure the engulfment of apoptotic cells by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages (e.g., BMDMs)
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)
-
Fluorescent dye for labeling target cells (e.g., Calcein AM or pHrodo Red)
-
This compound
-
Macrophage culture medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Preparation of Apoptotic Cells:
-
Label target cells with a fluorescent dye according to the manufacturer's instructions.
-
Induce apoptosis in the labeled target cells. For example, treat Jurkat cells with 1 µM staurosporine for 3-4 hours.
-
Wash the apoptotic cells to remove the apoptosis-inducing agent.
-
-
Efferocytosis Assay:
-
Plate macrophages in a suitable culture plate and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control for 1-2 hours.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a defined period (e.g., 1-2 hours) to allow for efferocytosis.
-
-
Quantification:
-
Flow Cytometry:
-
Gently wash the cells to remove non-engulfed apoptotic cells.
-
Harvest the macrophages and analyze by flow cytometry. The percentage of macrophages that are fluorescent-positive represents the efferocytosis rate.
-
-
Fluorescence Microscopy:
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Fix the cells and visualize under a fluorescence microscope. The number of engulfed apoptotic cells per macrophage can be quantified.
-
-
Macrophage Polarization Assay
This protocol outlines the procedure for polarizing macrophages towards M1 or M2 phenotypes and assessing the effect of this compound.
Materials:
-
Primary macrophages (e.g., BMDMs)
-
M-CSF for macrophage differentiation
-
Polarizing cytokines:
-
M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
-
This compound
-
RNA extraction kit and reagents for qRT-PCR
-
Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-12, IL-10)
Protocol:
-
Macrophage Differentiation:
-
Isolate bone marrow cells and differentiate them into BMDMs using M-CSF for 7 days.
-
-
Polarization and this compound Treatment:
-
Plate the differentiated BMDMs.
-
Treat the cells with this compound at desired concentrations for 1-2 hours before adding polarizing cytokines.
-
Add M1 or M2 polarizing cytokines to the respective wells. Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted M1 cytokines (TNF-α, IL-12) and M2 cytokines (IL-10) using ELISA kits.
-
In Vivo Tumor Model Workflow
This workflow describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Caption: General workflow for an in vivo study of this compound's anti-tumor efficacy.
Conclusion
This compound is a valuable research tool for investigating the immunological roles of MerTK. Its high selectivity and potency make it ideal for dissecting the complex signaling pathways involved in efferocytosis, macrophage polarization, and anti-tumor immunity. While the currently available public data on this compound is somewhat limited, the provided protocols and mechanistic insights offer a solid foundation for researchers to design and execute experiments to further elucidate its immunomodulatory functions and therapeutic potential. Further studies are warranted to generate more comprehensive quantitative data on its effects on various immune cell populations and in different disease models.
References
The Role of UNC2541 in Modulating Efferocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efferocytosis, the crucial process of clearing apoptotic cells, is a key regulator of tissue homeostasis and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer. A central player in efferocytosis is the Mer tyrosine kinase (MerTK), a member of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases.[1][2] This technical guide provides an in-depth exploration of UNC2541, a potent and specific small molecule inhibitor of MerTK, and its impact on efferocytosis.[3][4] We will delve into the mechanism of action of this compound, its effects on the MerTK signaling pathway, and detailed experimental protocols for studying its influence on efferocytosis in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting MerTK-mediated efferocytosis.
Introduction to Efferocytosis and the Role of MerTK
Efferocytosis is a specialized form of phagocytosis responsible for the silent removal of apoptotic cells, thereby preventing the release of potentially immunogenic intracellular contents and mitigating inflammation.[5][6] This process is mediated by a variety of phagocytic receptors that recognize "eat-me" signals, such as exposed phosphatidylserine (PtdSer), on the surface of apoptotic cells.[2]
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and MerTK, plays a significant role in this process.[2] MerTK, in particular, is a critical receptor expressed on macrophages and other phagocytes that orchestrates the engulfment of apoptotic cells.[1][7] The binding of bridging molecules like Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1) to PtdSer on apoptotic cells facilitates the activation of MerTK on the phagocyte.[2][8][9] This activation triggers a downstream signaling cascade that leads to cytoskeletal rearrangement and the internalization of the apoptotic cell.[10]
Given its central role in immune suppression and tissue homeostasis, MerTK has emerged as a promising therapeutic target for various diseases.[1][11] In cancer, for instance, MerTK-mediated efferocytosis by tumor-associated macrophages (TAMs) can promote an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and metastasis.[1][10][12]
This compound: A Potent and Specific MerTK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and specificity for MerTK.[3][4] It competitively binds to the ATP-binding pocket of the MerTK kinase domain, thereby preventing its autophosphorylation and subsequent activation.[3][4]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity against MerTK.
| Parameter | Value | Reference |
| IC50 for MerTK | 4.4 nM | [3][4] |
| EC50 for pMerTK inhibition | 510 nM | [3][4] |
| Effective in vitro concentration | 2.5 µM | [3] |
The MerTK Signaling Pathway in Efferocytosis
The activation of MerTK by its ligands initiates a complex intracellular signaling cascade that is essential for the engulfment of apoptotic cells. While the complete pathway is still under investigation, key components have been identified.
Signaling Cascade Overview
Upon binding of Gas6 or Protein S-opsonized apoptotic cells, MerTK dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pathways that regulate actin polymerization and cytoskeletal rearrangement necessary for phagocytosis. Key signaling molecules implicated in MerTK-mediated efferocytosis include Phosphoinositide 3-kinase (PI3K), Src-family kinases (SFKs), Integrin-linked kinase (ILK), and Focal adhesion kinase (FAK).[13]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of MerTK in efferocytosis.
Caption: MerTK signaling pathway in efferocytosis and the inhibitory action of this compound.
Experimental Protocols for Studying this compound and Efferocytosis
The following protocols provide a framework for investigating the effects of this compound on efferocytosis in vitro.
In Vitro Efferocytosis Assay using Fluorescence Microscopy
This protocol is adapted from methods described for studying the engulfment of apoptotic cells by macrophages.[14][15]
Objective: To visualize and quantify the effect of this compound on the efferocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., J774.2 or THP-1)
-
Lymphocyte cell line for apoptosis induction (e.g., Jurkat)
-
This compound (solubilized in DMSO)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)
-
Fluorescent dyes for labeling cells (e.g., a green fluorescent dye for apoptotic cells and a red fluorescent dye for macrophages)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Macrophage Preparation:
-
Induction of Apoptosis in Target Cells:
-
Culture Jurkat cells to a density of approximately 1 x 106 cells/mL.
-
Induce apoptosis by treating with 1 µM staurosporine for 16 hours or by exposure to UV irradiation.[14]
-
Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
-
Labeling of Cells:
-
Label the apoptotic Jurkat cells with a green fluorescent cell tracker dye according to the manufacturer's protocol.
-
Label the adherent macrophages with a red fluorescent cell tracker dye according to the manufacturer's protocol.
-
-
Efferocytosis Assay:
-
Pre-treat the labeled macrophages with this compound at the desired concentration (e.g., 2.5 µM) or vehicle control (DMSO) for 1-2 hours.[3]
-
Add the labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).
-
Centrifuge the plate at 200 x g for 1 minute to synchronize contact between the cells.[14][15]
-
Incubate for a desired period (e.g., 30-120 minutes) at 37°C to allow for efferocytosis.[14][15]
-
-
Fixation and Staining:
-
Gently wash the wells with PBS to remove non-engulfed apoptotic cells.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify efferocytosis by determining the percentage of macrophages that have engulfed one or more apoptotic cells (phagocytic index). This can be calculated as: (Number of macrophages with ingested apoptotic cells / Total number of macrophages) x 100.
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro efferocytosis assay.
Conclusion
This compound serves as a valuable research tool for elucidating the role of MerTK in efferocytosis and its implications in health and disease. Its high potency and specificity make it an ideal candidate for preclinical studies investigating the therapeutic potential of MerTK inhibition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute studies aimed at understanding and modulating this critical biological process. As our understanding of the intricate mechanisms of efferocytosis continues to grow, the targeted inhibition of key players like MerTK with compounds such as this compound holds significant promise for the development of novel therapeutic strategies.
References
- 1. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyro3, Axl, Mertk receptor-mediated efferocytosis and immune regulation in the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of efferocytosis as a novel cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The TAM receptor tyrosine kinases Axl and Mer drive the maintenance of highly phagocytic macrophages [frontiersin.org]
- 8. TAM Receptors are Dispensable in the Phagocytosis and Killing of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Frontiers | Inhibiting efferocytosis reverses macrophage-mediated immunosuppression in the leukemia microenvironment [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Fixed Cell Efferocytosis Assay: A Method to Study Efferocytic Uptake of Apoptotic Cells by Macrophages Using Fluorescence Microscopy [jove.com]
- 15. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UNC2541 in Phagocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phagocytosis, the cellular process of engulfing and eliminating large particles such as apoptotic cells (a process termed efferocytosis), pathogens, and cellular debris, is a cornerstone of tissue homeostasis and the innate immune response. A key receptor tyrosine kinase involved in efferocytosis is Myeloid-Epithelial-Reproductive Tyrosine Kinase (MerTK). Dysregulation of MerTK signaling is implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention. UNC2541 has emerged as a potent and selective small molecule inhibitor of MerTK. This technical guide provides an in-depth overview of the role of this compound in modulating phagocytosis, with a focus on its mechanism of action, relevant signaling pathways, experimental methodologies, and quantitative data.
This compound: A Selective MerTK Inhibitor
This compound is a macrocyclic pyrimidine that acts as a specific inhibitor of MerTK. It exhibits high selectivity for MerTK over other members of the TAM (Tyro3, Axl, MerTK) receptor family and Flt3.[1] Its mechanism of action involves binding to the ATP pocket of the MerTK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are essential for the cytoskeletal rearrangements required for phagocytosis.[1]
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound on MerTK and its functional consequence on efferocytosis have been quantified in several studies. The following tables summarize the key quantitative metrics.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (MerTK) | 4.4 nM | Biochemical Assay | [1] |
| EC₅₀ (pMerTK) | 510 nM | Cellular Assay | [1] |
| Effective Concentration for Efferocytosis Inhibition | 2.5 µM | Bone Marrow-Derived Macrophages (BMDMs) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the key in vitro potency metrics of this compound against its target, MerTK, and its functional effect on inhibiting MerTK phosphorylation.
| Cell Type | Target Cell | This compound Concentration | Incubation Time | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Apoptotic Neutrophils | 2.5 µM | 4.5 hours | Significant inhibition of engulfment | [1] |
Table 2: Effect of this compound on Macrophage Efferocytosis. This table details the experimental conditions under which this compound has been shown to inhibit the phagocytosis of apoptotic cells by macrophages.
The MerTK Signaling Pathway in Phagocytosis
The canonical MerTK signaling pathway leading to efferocytosis is initiated by the recognition of phosphatidylserine (PtdSer) on the surface of apoptotic cells. This process is often bridged by the soluble ligands Gas6 (Growth arrest-specific 6) or Protein S, which bind to both PtdSer and the MerTK receptor. The binding of the ligand to MerTK induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pathways that orchestrate the cytoskeletal rearrangements necessary for engulfment.
A recently elucidated pathway highlights the role of the AMPK/Gas6-MerTK/SOCS3 axis in modulating efferocytosis, particularly in the context of inflammation resolution.[1]
Signaling Pathway Diagram
Figure 1: MerTK Signaling Pathway in Phagocytosis. This diagram illustrates the key steps in MerTK-mediated phagocytosis, from ligand binding to cytoskeletal rearrangement, and highlights the inhibitory action of this compound.
Experimental Protocols
The following section details a representative experimental protocol for assessing the inhibitory effect of this compound on macrophage efferocytosis, synthesized from established methods.
In Vitro Efferocytosis Assay Using Bone Marrow-Derived Macrophages (BMDMs) and Apoptotic Neutrophils
1. Preparation of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent BMDMs using a cell scraper.
2. Induction of Apoptosis in Neutrophils
-
Isolate neutrophils from the bone marrow of mice using a neutrophil isolation kit.
-
To induce apoptosis, culture the neutrophils in RPMI-1640 medium without serum for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Confirm apoptosis by staining with Annexin V and propidium iodide (PI) and analyzing by flow cytometry.
3. Labeling of Apoptotic Neutrophils
-
Label the apoptotic neutrophils with a fluorescent dye, such as pHrodo Red, succinimidyl ester, according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of the phagosome, allowing for the specific detection of engulfed cells.
4. Efferocytosis Assay
-
Seed the differentiated BMDMs into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treat the BMDMs with this compound (e.g., at a final concentration of 2.5 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Add the pHrodo-labeled apoptotic neutrophils to the BMDMs at a ratio of 5:1 (neutrophils:macrophages).
-
Incubate the co-culture for 4.5 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, gently wash the wells with cold PBS to remove non-engulfed neutrophils.
5. Quantification of Efferocytosis
-
Flow Cytometry:
-
Detach the BMDMs using trypsin-EDTA.
-
Analyze the cells using a flow cytometer. The percentage of pHrodo-positive BMDMs represents the percentage of macrophages that have engulfed apoptotic neutrophils.
-
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope. The efferocytosis index can be calculated as the number of engulfed (pHrodo-positive) cells per 100 macrophages.
-
Experimental Workflow Diagram
Figure 2: Efferocytosis Assay Workflow. This diagram outlines the key steps for assessing the inhibitory effect of this compound on macrophage-mediated efferocytosis.
Conclusion
This compound is a valuable research tool for investigating the role of MerTK in phagocytosis and holds potential as a therapeutic agent for diseases characterized by aberrant efferocytosis. Its high potency and selectivity for MerTK allow for the specific dissection of this signaling pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating MerTK-dependent phagocytosis. Further research into the precise molecular interactions and downstream effects of this compound will continue to illuminate the intricate regulation of this fundamental cellular process.
References
Methodological & Application
Application Notes and Protocols for UNC2541 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing UNC2541, a potent and specific inhibitor of Mer Tyrosine Kinase (MerTK), in various cell culture-based assays. The methodologies outlined below are essential for investigating the cellular effects of MerTK inhibition and evaluating the therapeutic potential of this compound and related compounds.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is frequently overexpressed in a variety of human cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and certain types of leukemia. Its aberrant activation promotes tumor cell survival, proliferation, invasion, and chemoresistance, making it an attractive target for cancer therapy. This compound serves as a critical tool for elucidating the biological functions of MerTK and for the preclinical validation of MerTK-targeted therapies.
Data Presentation: Quantitative Analysis of MerTK Inhibitors
The following table summarizes the key quantitative data for this compound and the structurally related, potent MerTK inhibitor UNC2025, which is often used in cellular assays.
| Compound | Target | Assay Type | Cell Line/System | IC50/EC50 | Treatment Duration | Reference |
| This compound | MerTK | Enzymatic Assay | In vitro | 4.4 nM (IC50) | N/A | [1][2] |
| This compound | pMerTK | Cellular Assay | Not Specified | 510 nM (EC50) | Not Specified | [1] |
| This compound | Efferocytosis | Cellular Assay | Bone Marrow-Derived Macrophages (BMDMs) | 2.5 µM | 4.5 hours | [2] |
| UNC2025 | MerTK | Enzymatic Assay | In vitro | 0.46 nM (IC50) | N/A | [2] |
| UNC2025 | FLT3 | Enzymatic Assay | In vitro | 0.35 nM (IC50) | N/A | [2] |
| UNC2025 | pMerTK | Cellular Assay | 697 B-ALL Cells | 2.7 nM (IC50) | 1 hour | [3] |
| UNC2025 | pFLT3 | Cellular Assay | Molm-14 AML Cells | 14 nM (IC50) | 1 hour | [3] |
| UNC2025 | Cell Viability | Cellular Assay | Leukemia Patient Samples | 2.38 µM (Median IC50) | 72 hours | [4][5] |
| UNC2025 | Colony Formation | Cellular Assay | ALL and AML Cell Lines | >50% reduction at 200 nM | 2 weeks | [4][5] |
Signaling Pathway
The diagram below illustrates the canonical MerTK signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Gas6, MerTK dimerizes and autophosphorylates, leading to the activation of downstream pro-survival and proliferative pathways, primarily the PI3K/AKT and MAPK/ERK cascades. This compound blocks the initial phosphorylation step, thereby inhibiting all subsequent downstream signaling.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the efficacy of this compound in a cell-based assay.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
MerTK-expressing cancer cell line (e.g., A549, Colo699, 697 B-ALL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range, based on UNC2025 data, is from 10 µM down to 1 nM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
MTS/MTT Assay:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
MerTK-expressing cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of MerTK Signaling
This protocol assesses the effect of this compound on the phosphorylation of MerTK and its downstream targets, AKT and ERK.
Materials:
-
MerTK-expressing cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Gas6 (ligand for MerTK, optional for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-MerTK, MerTK, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts.
-
Chemosensitization Assay
This protocol evaluates the ability of this compound to enhance the cytotoxic effects of a standard chemotherapeutic agent.
Materials:
-
MerTK-expressing cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., methotrexate, cisplatin, or paclitaxel)
-
96-well plates
-
MTS/MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates as described in the cell viability assay protocol.
-
-
Combination Treatment:
-
Treat the cells with a fixed, sub-lethal concentration of this compound (e.g., at or below the IC20) in combination with a serial dilution of the chemotherapeutic agent.
-
Include controls for each agent alone and a vehicle control.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 72 hours.
-
Perform an MTS/MTT assay to determine cell viability as previously described.
-
-
Data Analysis:
-
Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound.
-
A significant reduction in the IC50 of the chemotherapeutic agent in the presence of this compound indicates chemosensitization. Combination index (CI) values can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Application Notes and Protocols for UNC2541
Introduction
UNC2541 is a potent and specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3][4] It functions by binding to the ATP pocket of MerTK, exhibiting high selectivity over other TAM family members, Axl and Tyro3.[1][5] The inhibition of MerTK by this compound disrupts downstream signaling pathways that regulate critical cellular processes such as efferocytosis (the clearance of apoptotic cells), inflammation, cell survival, and proliferation.[4][6] These characteristics make this compound a valuable pharmacological tool for researchers studying TAM receptor biology and its implications in oncology and immunology.
These application notes provide detailed information on the solubility, preparation, and storage of this compound, along with example protocols for its use in experimental settings.
Chemical and Physical Properties
This compound is a macrocyclic pyrimidine with the following properties:
| Property | Value |
| Molecular Formula | C₂₄H₃₄FN₇O₂ |
| Molecular Weight | 471.57 g/mol [5][7][8][9] |
| CAS Number | 1612782-86-1[5][7][8][9] |
Solubility and Stock Solution Preparation
The solubility of this compound is critical for its effective use in in vitro and in vivo experiments. It is practically insoluble in aqueous solutions.
Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 10 mg/mL | 21.21 mM | Requires sonication and warming to 60°C to fully dissolve.[1][5][9] |
| 94 mg/mL | 199.33 mM | Maximum solubility in fresh, anhydrous DMSO. Hygroscopic DMSO can significantly reduce solubility.[7] | |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C-60°C
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, weigh out 4.72 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, gently warm the tube in a water bath (37°C is often sufficient, but heating up to 60°C may be required).[5][9]
-
Alternate warming with periods of vortexing and sonication until the powder is completely dissolved and the solution is clear.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1][5][8]
-
Storage: Store the aliquots as recommended in the storage section below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Investigating MerTK Signaling with UNC2541 Using Immunoprecipitation
Introduction
UNC2541 is a potent and specific macrocyclic inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2] MerTK plays a crucial role in various cellular processes, including cell proliferation, survival, and efferocytosis (the clearance of apoptotic cells).[3][4] Its dysregulation is implicated in numerous cancers and autoimmune diseases.[4][5] this compound binds to the ATP pocket of MerTK, effectively inhibiting its kinase activity and downstream signaling.[1][6]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using a specific antibody.[7][8] This technique can be adapted to study the effects of small molecule inhibitors like this compound. By treating cells with this compound prior to lysis and subsequent immunoprecipitation of MerTK, researchers can investigate how the inhibitor affects MerTK's phosphorylation state and its interaction with downstream signaling partners. This application note provides a detailed protocol for utilizing an immunoprecipitation assay to analyze the impact of this compound on MerTK-associated protein complexes.
Quantitative Data: this compound Inhibitor Profile
The following table summarizes the key inhibitory activities of this compound against its primary target, MerTK. This data is crucial for determining appropriate experimental concentrations.
| Target | Metric | Value | Reference |
| Mer Tyrosine Kinase (MerTK) | IC₅₀ | 4.4 nM | [1][9][10] |
| Phosphorylated MerTK (pMerTK) | EC₅₀ | 510 nM | [1][9][10] |
MerTK Signaling Pathway and this compound Inhibition
MerTK is activated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation.[2] This initiates several downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which promote cell survival and proliferation.[5][11] this compound acts by blocking the ATP-binding site, thereby preventing this phosphorylation and subsequent signal transduction.
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Immunoprecipitation Assay
The following workflow outlines the key steps for assessing the effect of this compound on MerTK and its binding partners using immunoprecipitation followed by Western blot analysis.
Caption: Workflow for MerTK immunoprecipitation after this compound treatment.
Detailed Protocol: MerTK Immunoprecipitation
This protocol is a representative method and may require optimization based on the cell line and specific antibodies used.
A. Materials and Reagents
-
Cell Lines: Appropriate cell line expressing MerTK (e.g., NSCLC, leukemia cell lines).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Primary antibody for IP: Rabbit or mouse anti-MerTK antibody.
-
Isotype control: Rabbit or mouse IgG corresponding to the host species and isotype of the IP antibody.[12]
-
Primary antibodies for Western blot: Anti-p-MerTK, anti-MerTK, anti-AKT, anti-p-AKT, etc.
-
-
Beads: Protein A/G magnetic beads or agarose beads.[13]
-
Buffers and Solutions:
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20.[13] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: IP Lysis Buffer or a modification with different salt concentrations for stringency.
-
Elution Buffer: 1x Laemmli sample buffer (for Western blot analysis).
-
B. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
If applicable, serum-starve the cells for 2-4 hours to reduce basal kinase activity.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM - 2.5 µM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 2-6 hours).
-
If studying ligand-induced activation, stimulate cells with Gas6 for 10-15 minutes before harvesting.[11]
C. Preparation of Cell Lysates
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold IP Lysis Buffer (e.g., 1 mL per 10 cm plate).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.[7][13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
D. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate. Incubate with rotation for 1 hour at 4°C.[12] Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-10 µg of the anti-MerTK antibody (or isotype control IgG) to the pre-cleared lysate.[14]
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.[14]
-
Immune Complex Capture: Add 30-50 µL of Protein A/G bead slurry to each sample.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
E. Washing and Elution
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack.[13]
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash.
-
Repeat the wash cycle 3-4 times to remove non-specifically bound proteins.[14]
-
After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 40-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge the samples to pellet the beads and collect the supernatant containing the eluted proteins.
F. Downstream Analysis
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against MerTK, p-MerTK, and potential interacting partners (e.g., AKT, Grb2) to assess the effect of this compound treatment.
-
An "input" control (a small fraction of the total cell lysate before IP) should always be run alongside the IP samples to verify the presence of the protein of interest in the starting material.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. assaygenie.com [assaygenie.com]
- 14. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for UNC2541 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2541 is a potent and selective inhibitor of Mer Tyrosine Kinase (MerTK), a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases.[1][2][3] MerTK is implicated in various physiological and pathological processes, including efferocytosis (the clearance of apoptotic cells), immune regulation, and the progression of various cancers.[4][5] Dysregulation of MerTK signaling is associated with cancer cell survival, proliferation, and chemoresistance.[6][7] Therefore, the development of specific MerTK inhibitors like this compound is of significant interest for therapeutic applications.
These application notes provide a detailed protocol for an in vitro biochemical kinase assay to determine the potency and selectivity of this compound against MerTK. The described protocol is based on a luminescence-based assay format that quantifies the amount of ADP produced during the kinase reaction, providing a sensitive and robust method for inhibitor screening and characterization.
Signaling Pathway
MerTK is activated by its ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1). Upon ligand binding, MerTK dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This activation initiates downstream signaling cascades, prominently including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/ERK pathways, which promote cell survival, proliferation, and migration.
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound and other reference compounds against MerTK is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Target Kinase | IC50 (nM) | Assay Format | Reference |
| This compound | MerTK | 4.4 | Biochemical | [1][2][3] |
| UNC2881 | MerTK | 22 | Biochemical | [5] |
| MerTK-1 | MerTK | 4.2 | Biochemical | [4] |
| MerTK-5 | MerTK | 15 | Biochemical | [4] |
| MerTK-6 | MerTK | 37 | Biochemical | [4] |
Experimental Protocols
This section details a luminescence-based biochemical assay for determining the IC50 value of this compound against recombinant human MerTK. The protocol is adapted from commercially available kinase assay kits and published research. This assay quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant Human MerTK (catalytic domain)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Multidrop dispenser, plate reader capable of luminescence detection
Experimental Workflow Diagram
Caption: Workflow for the this compound MerTK Kinase Assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to achieve the desired concentration range for the dose-response curve. Include a DMSO-only control.
-
Prepare a working solution of recombinant MerTK enzyme in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of the Poly(Glu, Tyr) substrate is typically 0.2 mg/mL, and the ATP concentration should be at or near its Km for MerTK (approximately 42 µM).
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 384-well white, opaque assay plate.
-
Add 5 µL of the diluted MerTK enzyme to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data by setting the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the average signal from wells with no enzyme as 0% activity.
-
Plot the normalized kinase activity as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | Insufficient enzyme activity. | Increase enzyme concentration or incubation time. Ensure enzyme is active. |
| Sub-optimal ATP or substrate concentration. | Titrate ATP and substrate concentrations to determine optimal conditions. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and proper technique. Consider using automated liquid handlers. |
| Incomplete mixing of reagents. | Gently mix the plate after each reagent addition. | |
| Inconsistent IC50 Values | Incorrect inhibitor dilutions. | Prepare fresh inhibitor dilutions for each experiment. |
| DMSO concentration affects enzyme activity. | Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme (typically ≤1%). |
Conclusion
This application note provides a comprehensive guide for performing a biochemical kinase assay to evaluate the inhibitory activity of this compound against MerTK. The detailed protocol and supporting information are intended to enable researchers to reliably and reproducibly determine the potency of this compound and other potential MerTK inhibitors, thereby facilitating drug discovery and development efforts targeting this important kinase.
References
- 1. HTRF Human Total MerTK Detection Kit, 500 Assay Points | Revvity [revvity.cn]
- 2. revvity.com [revvity.com]
- 3. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
Application Note: Investigating Downstream Nuclear Effects of MerTK Inhibition with UNC2541 using Chromatin Immunoprecipitation
An application note and detailed protocol for investigating the effects of the Mer tyrosine kinase (MerTK) inhibitor, UNC2541, on protein-DNA interactions using chromatin immunoprecipitation (ChIP). This document is intended for researchers, scientists, and drug development professionals.
This compound is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2] MerTK is implicated in various cellular processes, including cell survival, migration, and chemoresistance, often through the activation of downstream signaling pathways like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) cascades.[3] Inhibition of MerTK with this compound provides a valuable tool to dissect its role in normal physiology and disease, particularly in oncology.
While this compound itself is not used for immunoprecipitation, it can be utilized to treat cells prior to performing a chromatin immunoprecipitation (ChIP) assay. This allows for the investigation of how MerTK inhibition alters the landscape of protein-DNA interactions within the nucleus. Specifically, a ChIP experiment following this compound treatment can elucidate changes in the binding of transcription factors or alterations in histone modifications at specific genomic loci that are regulated by MerTK signaling.
This protocol provides a general framework for conducting a ChIP experiment on cultured cells treated with this compound. The choice of the antibody for the immunoprecipitation step is critical and will depend on the specific scientific question being addressed. For instance, researchers may wish to investigate the binding of transcription factors downstream of the PI3K/Akt or MAPK pathways to the promoter regions of target genes.
Key Experimental Considerations
-
Antibody Selection: The success of a ChIP experiment is highly dependent on the quality and specificity of the antibody used for immunoprecipitation. It is crucial to use a ChIP-validated antibody against the protein of interest (e.g., a specific transcription factor or histone modification).
-
Controls: Appropriate controls are essential for interpreting ChIP data. These should include a negative control (e.g., immunoprecipitation with a non-specific IgG antibody) and a positive control (e.g., an antibody against a known histone mark).
-
Optimization: The protocol provided is a general guideline. Optimization of several steps, such as sonication conditions and antibody concentration, may be necessary for different cell types and antibodies.
Experimental Workflow
The overall workflow for a ChIP experiment involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, and then analyzing the associated DNA.
MerTK Signaling and Potential ChIP Targets
This compound inhibits MerTK, which can affect downstream signaling pathways that culminate in changes in gene expression.[3] The diagram below illustrates a simplified MerTK signaling pathway, highlighting potential transcription factors whose DNA binding activity could be modulated by this compound and thus studied by ChIP.
Quantitative Data Tables
The following tables provide a summary of typical quantitative parameters for a ChIP experiment. These may require optimization based on the specific cell line and antibody used.
Table 1: Reagents and Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Formaldehyde | 37% | 1% |
| Glycine | 2.5 M | 0.125 M |
| SDS | 10% | 0.1% - 1% in lysis buffer |
| ChIP-grade Antibody | Varies | 1-10 µg per IP |
| Non-specific IgG | Varies | Same as specific antibody |
| Protein A/G Magnetic Beads | Slurry | 20-30 µL per IP |
Table 2: Experimental Parameters
| Parameter | Recommended Range |
| Cell number per IP | 1 x 106 to 1 x 107 cells |
| Chromatin shearing (sonication) | 200-1000 bp fragments |
| Antibody incubation time | 4 hours to overnight |
| Wash buffer salt concentration | Low salt (e.g., 150 mM NaCl) to high salt (e.g., 500 mM NaCl) |
| Elution buffer volume | 100-200 µL |
| DNA for qPCR | 1-5 ng per reaction |
Detailed Experimental Protocol
This protocol is a general guideline for performing a ChIP experiment on adherent cells treated with this compound.
Materials
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis buffer
-
Chromatin shearing buffer (sonication buffer)
-
ChIP dilution buffer
-
ChIP-grade antibody against the protein of interest
-
Non-specific IgG (e.g., rabbit or mouse IgG)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Glycogen
-
Reagents for qPCR or library preparation for ChIP-Seq
Procedure
Day 1: Cell Treatment, Cross-linking, and Chromatin Preparation
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency on the day of the experiment. Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[4]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[5]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and collect them in a conical tube. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice for 10 minutes.
-
Nuclear Lysis and Chromatin Shearing: Centrifuge the lysate to pellet the nuclei. Resuspend the nuclear pellet in chromatin shearing buffer. Shear the chromatin by sonication to obtain fragments of 200-1000 bp.[6] The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Clarification of Lysate: Centrifuge the sonicated chromatin at maximum speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube.
Day 2: Immunoprecipitation, Washing, and Elution
-
Pre-clearing Chromatin (Optional): To reduce non-specific background, pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C on a rotator.
-
Immunoprecipitation: Take a small aliquot of the chromatin as "input" and store at -20°C. Dilute the remaining chromatin with ChIP dilution buffer. Add the ChIP-grade antibody to the diluted chromatin and incubate overnight at 4°C with rotation. For the negative control, use a non-specific IgG antibody.
-
Capture of Immune Complexes: Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.[5] Each wash should be performed for 5-10 minutes at 4°C with rotation.
-
Elution: Elute the protein-DNA complexes from the beads by adding elution buffer and incubating at 65°C for 15-30 minutes with shaking. Pellet the beads and transfer the supernatant to a new tube.
Day 3: Reverse Cross-linking, DNA Purification, and Analysis
-
Reverse Cross-linking: Add NaCl to the eluted samples and the input sample to a final concentration of 0.2 M. Incubate at 65°C for at least 4 hours or overnight to reverse the formaldehyde cross-links.
-
Proteinase K Treatment: Add EDTA and Proteinase K to the samples and incubate at 45°C for 1-2 hours to digest proteins.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Downstream Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences or used to prepare a library for next-generation sequencing (ChIP-Seq) to identify genome-wide binding sites.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ptglab.com [ptglab.com]
- 6. rockland.com [rockland.com]
- 7. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
UNC2541 for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2541 is a potent and highly selective macrocyclic inhibitor of Mer tyrosine kinase (MerTK), a member of the TYRO3, AXL, MERTK (TAM) family of receptor tyrosine kinases.[1][2] MerTK is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2] Its aberrant expression and activation are implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase inhibitors like this compound, enabling high-throughput, quantitative analysis of cell cycle progression, apoptosis, and the expression of specific cell surface and intracellular proteins. These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays to investigate its impact on cancer cells and immune cell populations.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of MerTK and thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Key pathways modulated by MerTK include the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK cascades, which are fundamental for promoting cell proliferation and survival.[1][3] By inhibiting MerTK, this compound can induce cell cycle arrest, promote apoptosis, and modulate the tumor microenvironment.[3][4]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| MerTK | 4.4 |
| AXL | 120 |
| TYRO3 | 220 |
| FLT3 | 320 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Expected Cellular Outcomes of this compound Treatment in Flow Cytometry Assays
| Assay | Cell Type Example | Expected Outcome with this compound Treatment |
| Cell Cycle Analysis | Glioblastoma cells | Accumulation of cells in the G2/M phase; potential for polyploidy.[4] |
| Apoptosis Assay | Glioblastoma cells, T-cell acute lymphoblastic leukemia cells | Increased percentage of apoptotic and dead cells.[4][5] |
| Cell Proliferation Assay | Activated CD8+ T cells | Inhibition of cell proliferation.[6] |
| Immunophenotyping | Myeloid cells (e.g., macrophages) | Decreased expression of PD-L1 and PD-L2.[7][8] |
Signaling Pathway Diagram
Caption: this compound inhibits MerTK, blocking downstream PI3K/Akt and MAPK/ERK signaling.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to assess the effect of this compound on the cell cycle distribution of adherent or suspension cancer cells. MerTK inhibition has been shown to induce G2/M arrest.[4]
Materials:
-
This compound
-
Cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight (for adherent cells). Treat cells with varying concentrations of this compound (e.g., 50-400 nM) or vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours).[4]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.
-
-
Cell Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of ice-cold PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel). Collect at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software to gate on single cells and generate a histogram of PI fluorescence intensity. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Apoptosis Assay using Annexin V and a Viability Dye
This protocol quantifies the induction of apoptosis by this compound. Inhibition of the pro-survival signaling downstream of MerTK is expected to increase apoptosis.[4]
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC (or other fluorochrome)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Annexin V Binding Buffer
-
Flow cytometry tubes
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the cell cycle protocol. Collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells.
-
Cell Harvesting: Harvest cells as previously described and combine all cells from a single treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of the viability dye solution. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Acquisition: After incubation, add 400 µL of Annexin V Binding Buffer to each tube.
-
Flow Cytometry Acquisition: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation of FITC and PI/7-AAD.
-
Data Analysis: Create a bivariate dot plot of Annexin V-FITC versus the viability dye. Quadrant analysis will distinguish:
-
Lower-Left (Annexin V- / Viability Dye-): Live cells
-
Lower-Right (Annexin V+ / Viability Dye-): Early apoptotic cells
-
Upper-Right (Annexin V+ / Viability Dye+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / Viability Dye+): Necrotic cells
-
Caption: Workflow for apoptosis detection with Annexin V and a viability dye.
Immunophenotyping of Myeloid Cells
This protocol is for analyzing the effect of this compound on the expression of cell surface markers on immune cells, such as macrophages. MerTK inhibition can alter the expression of immune regulatory molecules.[7][8]
Materials:
-
This compound
-
Primary cells (e.g., bone marrow-derived macrophages) or a relevant cell line
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-F4/80, anti-PD-L1, anti-PD-L2)
-
Fc Block (e.g., anti-CD16/32 for mouse cells)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometry tubes
Protocol:
-
Cell Culture and Treatment: Culture myeloid cells under appropriate conditions. Treat with this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Gently scrape or use a non-enzymatic cell dissociation solution to lift adherent cells. Transfer to flow cytometry tubes.
-
Fc Receptor Blocking: Wash cells with Flow Cytometry Staining Buffer. Resuspend the cell pellet in 50 µL of staining buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies directly to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Flow Cytometry Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochromes.
-
Data Analysis: Gate on the myeloid population of interest (e.g., CD11b+ F4/80+). Analyze the expression levels (Median Fluorescence Intensity) or percentage of positive cells for the markers of interest (e.g., PD-L1, PD-L2).
Caption: Workflow for immunophenotyping of myeloid cells after this compound treatment.
References
- 1. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. JCI Insight - MERTK inhibition alters the PD-1 axis and promotes anti-leukemia immunity [insight.jci.org]
Application Notes and Protocols for UNC2541 in Co-culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC2541 is a potent and selective macrocyclic inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. MerTK is often overexpressed on various cancer cells and immunosuppressive tumor-associated macrophages (TAMs), where it plays a crucial role in promoting tumor cell survival, proliferation, and immune evasion. In the tumor microenvironment (TME), MerTK signaling in macrophages promotes a pro-tumoral M2-like phenotype, characterized by the secretion of anti-inflammatory cytokines and reduced anti-tumor immunity. Inhibition of MerTK with this compound presents a promising therapeutic strategy to reprogram the TME by shifting macrophage polarization from an M2 to an anti-tumoral M1 phenotype, thereby enhancing anti-cancer immune responses.
These application notes provide detailed protocols for utilizing this compound in co-culture experiments involving cancer cells and macrophages to investigate its effects on macrophage polarization, cytokine secretion, and tumor cell viability.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) |
| MerTK Binding IC₅₀ | 4.4 nM | Biochemical Assay |
| pMerTK Inhibition EC₅₀ | 510 nM | Cellular Assay |
This data is representative and compiled from literature describing the initial characterization of this compound.
Table 2: Representative Effect of this compound on Macrophage Polarization in a Cancer Cell Co-culture Model
| Treatment Group | % M1 Macrophages (CD80⁺/CD86⁺) | % M2 Macrophages (CD163⁺/CD206⁺) |
| Macrophage Monoculture (Control) | 5% | 10% |
| Macrophage + Cancer Cell Co-culture (Vehicle) | 8% | 65% |
| Macrophage + Cancer Cell Co-culture + this compound (1 µM) | 45% | 20% |
This data is illustrative, representing the expected trend of this compound in shifting macrophage polarization from M2 to M1 in a co-culture system.
Table 3: Representative Effect of this compound on Cytokine Secretion in a Cancer Cell-Macrophage Co-culture Supernatant (pg/mL)
| Cytokine | Macrophage Monoculture | Co-culture (Vehicle) | Co-culture + this compound (1 µM) |
| TNF-α (pro-inflammatory) | 50 | 80 | 450 |
| IL-12 (pro-inflammatory) | 20 | 35 | 300 |
| IL-10 (anti-inflammatory) | 100 | 500 | 150 |
| TGF-β (anti-inflammatory) | 80 | 400 | 120 |
This data is illustrative and represents the expected changes in cytokine profiles indicating a shift towards a pro-inflammatory TME upon this compound treatment.
Signaling Pathways and Experimental Workflows
Caption: MerTK signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for this compound in a cancer cell-macrophage co-culture system.
Experimental Protocols
Protocol 1: Differentiation of THP-1 Monocytes into M0 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into non-polarized M0 macrophages.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates or Transwell® inserts (0.4 µm pore size)
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed THP-1 cells into 6-well plates or Transwell® inserts at a density of 5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After 48 hours, aspirate the PMA-containing medium and wash the adherent M0 macrophages twice with sterile PBS.
-
Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours before initiating co-culture experiments.
Protocol 2: Cancer Cell and Macrophage Co-culture using a Transwell System
This protocol outlines the establishment of a non-contact co-culture system that allows for communication via soluble factors.
Materials:
-
Differentiated M0 macrophages in Transwell® inserts (from Protocol 1)
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
6-well tissue culture plates
-
Co-culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
One day prior to co-culture, seed the cancer cells in the bottom wells of a 6-well plate at a density that will result in 50-60% confluency at the time of co-culture initiation.
-
On the day of the experiment, carefully place the Transwell® inserts containing the rested M0 macrophages into the wells with the cancer cells.
-
Prepare the treatment media: Dilute this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM) in the co-culture medium. Prepare a vehicle control with the same concentration of DMSO.
-
Add the treatment or vehicle control medium to both the insert (containing macrophages) and the bottom well (containing cancer cells).
-
Incubate the co-culture for 48-72 hours at 37°C in a 5% CO₂ incubator.
Protocol 3: Analysis of Macrophage Polarization by Flow Cytometry
This protocol describes the analysis of M1 and M2 macrophage markers using flow cytometry.
Materials:
-
Co-cultured cells from Protocol 2
-
Cell scraper
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD80, anti-CD86 for M1; anti-CD163, anti-CD206 for M2)
-
Flow cytometer
Procedure:
-
After incubation, collect the co-culture supernatant for cytokine analysis (Protocol 4).
-
Gently remove the Transwell® insert.
-
Wash the macrophages in the insert with PBS.
-
Harvest the macrophages by gentle scraping or using a cell dissociation buffer.
-
Transfer the cell suspension to a FACS tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
Block non-specific antibody binding by incubating with an Fc block for 10-15 minutes.
-
Add the antibody cocktail for M1 and M2 markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of M1 and M2 polarized macrophages.
Protocol 4: Analysis of Cytokine Secretion by ELISA
This protocol describes the quantification of key pro- and anti-inflammatory cytokines in the co-culture supernatant.
Materials:
-
Co-culture supernatant from Protocol 3
-
ELISA kits for human TNF-α, IL-12, IL-10, and TGF-β
-
Microplate reader
Procedure:
-
Centrifuge the collected co-culture supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples by comparing to a standard curve.
Conclusion
The provided protocols and representative data offer a framework for investigating the immunomodulatory effects of the MerTK inhibitor this compound in a cancer cell-macrophage co-culture system. By inhibiting MerTK, this compound is expected to reverse the pro-tumoral M2 polarization of macrophages induced by cancer cells, leading to a more pro-inflammatory TME that can better support anti-tumor immune responses. These in vitro models are valuable tools for pre-clinical evaluation and for elucidating the mechanisms by which MerTK inhibition impacts the tumor microenvironment.
Application Notes and Protocols for UNC2541 Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK), in combination with other therapeutic agents. The provided protocols and data are intended to guide researchers in designing and conducting their own studies to explore the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP pocket of MerTK with high specificity, exhibiting an IC50 of 4.4 nM.[1] MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various oncogenic processes, including cell survival, proliferation, and chemoresistance. Aberrant expression and activation of MerTK have been observed in numerous malignancies, making it an attractive target for cancer therapy. UNC2025, a close analog of this compound, has demonstrated potent anti-leukemic activity by inhibiting pro-survival signaling and inducing apoptosis in cancer cells.[2]
This compound Drug Combination Rationale
The primary rationale for exploring this compound in combination therapies is to overcome intrinsic or acquired resistance to standard-of-care treatments and to achieve synergistic anti-tumor effects. MerTK signaling is a known mechanism of resistance to various therapies, including chemotherapy and targeted agents.[3] By inhibiting MerTK with this compound, cancer cells can be re-sensitized to the cytotoxic effects of other drugs.
Preclinical Combination Studies with UNC2025 (this compound Analog)
A key preclinical study investigated the combination of UNC2025 with the chemotherapeutic agent methotrexate in models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[2]
Quantitative Data Summary
Table 1: In Vivo Efficacy of UNC2025 in Combination with Methotrexate in an Orthotopic B-ALL Xenograft Model
| Treatment Group | Median Survival (days post-inoculation) | Increase in Median Survival vs. Vehicle |
| Vehicle | 27.5 | - |
| UNC2025 (75 mg/kg) | 45 | +17.5 days |
| Methotrexate (1 mg/kg) | Not specified | Not specified |
| UNC2025 + Methotrexate | 70 | +42.5 days |
Data extracted from DeRyckere D, et al. Clin Cancer Res. 2017.[2] The study demonstrated that the combination of UNC2025 and methotrexate resulted in a significant increase in median survival compared to either agent alone, indicating a synergistic therapeutic effect in vivo.[2]
Note on In Vitro Synergy: While the in vivo data strongly suggests synergy, specific quantitative in vitro synergy data, such as Combination Index (CI) values from Chou-Talalay analysis, for the UNC2025 and methotrexate combination were not detailed in the primary publication. Researchers are encouraged to perform such analyses to determine the nature of the interaction (synergistic, additive, or antagonistic) across a range of concentrations.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound in combination with another drug on the viability of cancer cell lines.
Materials:
-
This compound
-
Combination drug (e.g., Methotrexate)
-
Cancer cell line of interest (e.g., 697 B-ALL cells)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Data can be used to determine IC50 values and to perform synergy analysis using software like CompuSyn for Chou-Talalay analysis.[4][5]
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with this compound combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, the combination drug, or the combination for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1][6]
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium or semi-solid medium (e.g., methylcellulose-based)
-
This compound and combination drug
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in suspension or as monolayers with this compound, the combination drug, or the combination for a specified duration.
-
After treatment, wash the cells and plate a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[7][8][9]
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Visualizations
MERTK Signaling Pathway
Caption: MERTK signaling pathway and its inhibition by this compound.
Experimental Workflow for Combination Synergy Analysis
Caption: Workflow for in vitro synergy analysis of this compound combinations.
Future Directions
While the combination of this compound analogs with methotrexate shows promise in leukemia, further research is warranted. The efficacy of this compound in combination with other targeted therapies, such as FLT3 inhibitors in AML or EGFR inhibitors in non-small cell lung cancer where MerTK can mediate resistance, should be investigated.[10][11] Additionally, exploring combinations with immunotherapy is a rational approach, given the role of TAM kinases in regulating the tumor microenvironment.[11] Quantitative analysis of synergy using methods like the Chou-Talalay combination index will be crucial for optimizing dose ratios and scheduling for future clinical translation.[4]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]
- 7. Colony Formation Assay to Test the Impact of HDACi on Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC2541 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC2541 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK).[1][2] It functions by binding to the ATP pocket of MerTK, thereby inhibiting its kinase activity.[1][2]
Q2: What are the key in vitro potencies of this compound?
This compound has been shown to have a half-maximal inhibitory concentration (IC50) of 4.4 nM against MerTK. In cellular assays, it inhibits the phosphorylation of MerTK (pMerTK) with a half-maximal effective concentration (EC50) of 510 nM.[1][2]
Q3: What is the solubility of this compound?
This compound is insoluble in water and ethanol. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 94 mg/mL (199.33 mM).[1] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1][2] For short-term storage, a solution at -20°C is stable for up to 1 month.[1]
Troubleshooting Guide
This guide addresses common issues encountered when this compound appears to be inactive or shows inconsistent results in an assay.
Issue 1: this compound shows no or low activity in a cell-based assay.
Possible Cause 1: Poor Solubility or Precipitation
Even when dissolved in DMSO, this compound can precipitate out of the aqueous assay medium.
-
Solution:
-
Ensure the final DMSO concentration in your assay medium is as low as possible (typically ≤ 0.5%) to maintain compound solubility.
-
Visually inspect the assay plate for any signs of precipitation after adding this compound.
-
Consider a serial dilution approach where the compound is first diluted in a small volume of DMSO and then further diluted in the assay medium with vigorous mixing.
-
Possible Cause 2: Low Cell Permeability
The macrocyclic structure of this compound might contribute to low cell permeability, leading to reduced intracellular concentrations.
-
Solution:
-
Increase the incubation time to allow for sufficient uptake of the compound.
-
Consider using a higher concentration of this compound in your initial experiments, followed by a dose-response curve to determine the optimal concentration.
-
If available, use cell lines that have been reported to be sensitive to this compound or other MerTK inhibitors.
-
Possible Cause 3: Compound Degradation
Improper storage or handling can lead to the degradation of this compound.
-
Solution:
-
Always use freshly prepared dilutions from a properly stored stock solution.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Verify the purity and integrity of your this compound stock using analytical methods like HPLC if possible.
-
Possible Cause 4: Inactive Target in the Cellular Model
The target, MerTK, may not be expressed or may be in an inactive state in your chosen cell line.
-
Solution:
-
Confirm MerTK expression in your cell line at the protein level (e.g., via Western blot or flow cytometry).
-
Ensure that the MerTK signaling pathway is active in your experimental conditions. This may require stimulation with a MerTK ligand like Gas6.
-
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Compound Dispensing
Inaccurate or inconsistent dispensing of this compound can lead to significant well-to-well variability.
-
Solution:
-
Use calibrated pipettes and ensure proper mixing of the compound in the stock and working solutions.
-
For automated dispensing, ensure the system is properly calibrated and free of air bubbles.
-
Possible Cause 2: Edge Effects in the Assay Plate
Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health, leading to variability.
-
Solution:
-
Avoid using the outermost wells of the plate for experimental samples.
-
Fill the outer wells with sterile water or PBS to maintain humidity.
-
Issue 3: Unexpected or off-target effects are observed.
Possible Cause 1: Non-specific Inhibition
At high concentrations, kinase inhibitors can exhibit off-target effects by inhibiting other kinases.[3]
-
Solution:
-
Perform a dose-response experiment to determine the lowest effective concentration of this compound.
-
Compare the observed phenotype with that of other known MerTK inhibitors or with genetic knockdown/knockout of MerTK.
-
If possible, perform a kinome scan to identify potential off-target kinases.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Mer Tyrosine Kinase (MerTK) | [1][2] |
| IC50 (in vitro) | 4.4 nM | [1][2] |
| EC50 (pMerTK inhibition) | 510 nM | [1][2] |
| Molecular Weight | 471.57 g/mol | [1] |
| Solubility in DMSO | 94 mg/mL (199.33 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| DMSO Stock Storage | -80°C for up to 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for a short period) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell-Based Assay for MerTK Inhibition
-
Materials:
-
Cells expressing MerTK
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Gas6 (MerTK ligand, optional)
-
Assay plate (e.g., 96-well)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot)
-
-
Procedure:
-
Seed the cells in the assay plate at a density that allows for optimal growth during the experiment and let them adhere overnight.
-
The next day, replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor tyrosine kinase activity.
-
Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Add the diluted this compound or vehicle control to the respective wells and pre-incubate for 1-2 hours.
-
(Optional) Stimulate the cells with Gas6 at a pre-determined optimal concentration for 15-30 minutes to induce MerTK phosphorylation.
-
Wash the cells with cold PBS.
-
Lyse the cells and collect the lysates.
-
Analyze the lysates for pMerTK levels and total MerTK levels using an appropriate method (e.g., Western blot, ELISA).
-
Visualizations
Caption: Simplified MerTK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound in assays.
References
UNC2541 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of UNC2541, a potent Mer tyrosine kinase (MerTK) inhibitor.
Understanding this compound: An Overview
This compound is a highly potent and specific inhibitor of MerTK, binding to the ATP pocket with an IC50 of 4.4 nM.[1] In cellular assays, it inhibits phosphorylated MerTK (pMerTK) with an EC50 of 510 nM.[1] While designed for MerTK specificity, like many kinase inhibitors, it's crucial to consider potential off-target effects. This guide will help you navigate common experimental challenges and interpret your results accurately.
Quantitative Data Summary: this compound Kinase Selectivity
While a comprehensive public kinome scan for this compound is not available, the following table presents its known inhibitory concentrations against its primary target and key related kinases to guide your experimental design and data interpretation. Understanding the selectivity profile is critical for distinguishing on-target from off-target effects.
| Target Kinase | IC50 / EC50 | Kinase Family | Notes |
| MerTK | IC50: 4.4 nM | TAM | Primary target of this compound.[1] |
| pMerTK (cellular) | EC50: 510 nM | TAM | Demonstrates cellular potency.[1] |
| Axl | Less Potent | TAM | This compound is more selective for MerTK over Axl. |
| Tyro3 | Less Potent | TAM | This compound is more selective for MerTK over Tyro3. |
| Flt3 | Less Potent | Class III RTK | A common off-target for TAM kinase inhibitors. |
Note: The table above is based on available data. For a comprehensive understanding of this compound's selectivity, a broad kinase panel screening (e.g., KINOMEscan) is recommended.
Experimental Protocols
Key Experiment 1: Kinase Profiling Assay (Example)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound across a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serial dilutions are then made to achieve the desired final concentrations for the assay.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan, Reaction Biology Corporation) that offers a broad panel of purified human kinases.
-
Binding Assay (Competition-Based):
-
Kinases are typically fused to a tag (e.g., T7 phage) and incubated with an immobilized, active-site directed ligand.
-
This compound is added at various concentrations to compete with the immobilized ligand for binding to the kinase.
-
The amount of kinase bound to the solid support is measured, often by quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as percent of control (DMSO vehicle), with lower values indicating stronger binding of the inhibitor.
-
-
Data Analysis: The data is analyzed to determine the dissociation constants (Kd) or IC50 values for each kinase in the panel. A lower Kd or IC50 value indicates a higher affinity of the inhibitor for that kinase.
Key Experiment 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its target protein (MerTK) in a cellular context.
Objective: To confirm that this compound binds to MerTK inside intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express MerTK to a suitable confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thawing or other methods that do not denature proteins. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MerTK in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MerTK as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the inhibitor has bound to and stabilized the protein.
Mandatory Visualizations
Caption: this compound inhibits the MerTK signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing the expected inhibition of MerTK phosphorylation in my cell-based assay. What could be the problem?
-
A1: Troubleshooting Steps:
-
This compound Concentration: Double-check your calculations and ensure the final concentration in your assay is sufficient. The cellular EC50 for pMerTK inhibition is 510 nM, so you may need to use a concentration in the high nanomolar to low micromolar range.[1]
-
Solubility: this compound is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture media is not toxic to your cells (typically <0.5%). If you observe precipitation upon dilution in aqueous media, try preparing intermediate dilutions in a serum-containing medium.
-
Cell Line MerTK Expression: Confirm that your cell line expresses sufficient levels of MerTK. You can verify this by Western blot or flow cytometry.
-
Ligand Stimulation: MerTK is a receptor tyrosine kinase and may require stimulation by its ligand, Gas6, to be robustly phosphorylated. Ensure you are providing adequate stimulation if necessary for your experimental setup.
-
Compound Integrity: Ensure your this compound has been stored correctly and has not degraded.
-
Q2: I am observing a phenotype in my cells that is not consistent with MerTK inhibition. Could this be an off-target effect?
-
A2: Investigating Off-Target Effects:
-
Review Kinase Selectivity: While this compound is selective for MerTK, it may inhibit other kinases at higher concentrations. The TAM family kinases (Axl, Tyro3) and Flt3 are potential off-targets for MerTK inhibitors.
-
Orthogonal Approaches: To confirm that the observed phenotype is due to MerTK inhibition, use a complementary approach to reduce MerTK function, such as siRNA or shRNA-mediated knockdown, or CRISPR/Cas9-mediated knockout of the MERTK gene. If the phenotype is recapitulated with these genetic approaches, it is more likely to be an on-target effect.
-
Perform a Kinome Scan: For a comprehensive analysis of potential off-targets, consider having this compound profiled against a broad panel of kinases.
-
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
-
A3: Dosing Guidance:
-
A good starting point for cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).
-
Based on the reported cellular EC50 of 510 nM for pMerTK inhibition, a concentration range of 100 nM to 1 µM is a reasonable starting point to observe on-target effects.[1]
-
Always include a vehicle control (DMSO) in your experiments.
-
Q4: How should I prepare and store my this compound stock solution?
-
A4: Best Practices for Handling:
-
Solvent: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).[1]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods, as the compound may be less stable.
-
Q5: Are there any known liabilities of this compound that I should be aware of?
-
A5: Potential Considerations:
-
Cell Permeability: While this compound has demonstrated cellular activity, its large macrocyclic structure might lead to lower cell permeability in some cell types. If you suspect this is an issue, you may need to use higher concentrations or longer incubation times.
-
Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of small molecule inhibitors. This could be a factor if you are not observing the expected activity. You can test this by co-incubating with an efflux pump inhibitor.
-
References
UNC2541 Technical Support Center
Welcome to the technical support center for UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays, including troubleshooting common issues and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It functions by binding to the ATP pocket of MerTK, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] The inhibition of MerTK disrupts crucial cellular processes in cancer cells that are dependent on this pathway for survival and proliferation.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: By inhibiting MerTK, this compound affects several downstream signaling pathways that are critical for cancer cell survival, proliferation, and resistance to apoptosis. The primary pathways impacted include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4] Inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest.[4]
Q3: What are the typical cellular effects observed after treating cells with this compound?
A3: Treatment of susceptible cancer cell lines with this compound typically results in a dose-dependent decrease in cell viability. This is primarily due to the induction of apoptosis, characterized by events such as activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[5][6][7] Additionally, this compound can induce cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21 and p27.[8][9][10][11][12]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[3][13] For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Note that hygroscopic DMSO can significantly impact the solubility of the product, so using freshly opened DMSO is recommended.[13]
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxicity in my cell line.
-
Possible Cause 1: Low MerTK expression. The cytotoxic efficacy of this compound is dependent on the expression and activation of MerTK in the target cell line.
-
Troubleshooting Step: Verify the expression level of MerTK in your cell line of interest using techniques such as Western blot or flow cytometry. Compare your findings with published data for that cell line, if available.
-
-
Possible Cause 2: Suboptimal drug concentration or incubation time. The IC50 of this compound can vary significantly between different cell lines and is dependent on the duration of exposure.[14][15][16]
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and measure cell viability at different time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.[17]
-
-
Possible Cause 3: Acquired resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms, including the activation of alternative survival pathways.[18][19][20][21][22]
-
Troubleshooting Step: Investigate potential resistance mechanisms by examining the activation of other TAM family members (Axl, Tyro3) or other receptor tyrosine kinases that might compensate for MerTK inhibition.
-
Issue 2: I am observing significant off-target effects or unexpected toxicity.
-
Possible Cause 1: High drug concentration. While this compound is a specific MerTK inhibitor, at high concentrations, the risk of off-target kinase inhibition increases.[23][24][25][26]
-
Troubleshooting Step: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider performing a kinase profiling assay to identify potential off-target interactions at the concentrations you are using.
-
-
Possible Cause 2: Cell line-specific sensitivities. Some cell lines may have inherent sensitivities to the chemical scaffold of this compound, independent of its MerTK inhibitory activity.
-
Troubleshooting Step: Test the effect of this compound on a control cell line with little to no MerTK expression to assess non-specific toxicity.
-
Issue 3: I am having issues with the solubility of this compound in my cell culture medium.
-
Possible Cause: Precipitation of the compound. this compound is hydrophobic and may precipitate when diluted into aqueous cell culture media, especially at higher concentrations.[27]
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure rapid and thorough mixing. Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to cells. It is also recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can reduce solubility.[13] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Issue 4: There is lot-to-lot variability in the activity of my this compound.
-
Possible Cause: Differences in purity or formulation between batches.
-
Troubleshooting Step: Whenever you receive a new lot of this compound, it is good practice to perform a quality control experiment. This can be a simple dose-response curve in a sensitive cell line to ensure the IC50 is consistent with previous lots. If significant discrepancies are observed, contact the supplier for information on the specific lot.[5][28]
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| MerTK IC50 (biochemical) | 4.4 nM | [2][3][29] |
| pMerTK EC50 (cellular) | 510 nM | [2][3][29] |
Table 2: Reported Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| Jurkat | T-cell Leukemia | ~2.5 µM | 4.5 hours | [2] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Researchers should determine the IC50 for their own system.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Target cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as desired and harvest them.
-
Fixation: Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits MerTK, blocking downstream PI3K/Akt and MAPK/ERK signaling to induce apoptosis.
Caption: Experimental workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Caption: Troubleshooting guide for lack of expected cytotoxicity with this compound.
References
- 1. scielo.br [scielo.br]
- 2. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]
- 5. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Changes in p21(Cip1) and p27(Kip1) expression are not required for cell cycle entry and progression to S phase in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK inhibitors, p21(Cip1) and p27(Kip1), participate in cell cycle exit of mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adcreview.com [adcreview.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 22. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 26. youtube.com [youtube.com]
- 27. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 28. rsc.org [rsc.org]
- 29. adooq.com [adooq.com]
UNC2541 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on the effective solubilization and handling of UNC2541, a potent and specific Mer tyrosine kinase (MerTK) inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound powder. What is the recommended solvent?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[2][4] It is practically insoluble in water and ethanol.[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Q2: What is the maximum concentration I can achieve for a this compound stock solution in DMSO?
A2: Solubility can vary slightly between batches.[1][5] However, concentrations up to 94 mg/mL (199.33 mM) in DMSO have been reported.[2] A more conservative, yet effective, concentration of 10 mg/mL (21.21 mM) can be achieved with the aid of ultrasonication and gentle warming to 60°C.[4]
Q3: My this compound precipitated out of my stock solution upon storage. How can I prevent this?
A3: Precipitation can occur due to several factors. To ensure a stable stock solution:
-
Use High-Quality DMSO: Ensure your DMSO is anhydrous, as absorbed moisture can significantly decrease solubility.[2]
-
Proper Storage: Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[2][4] For long-term storage, -80°C is recommended for up to one year.[2] For shorter-term storage, -20°C for up to one month is acceptable.[2][4]
-
Avoid Supersaturation: While higher concentrations are possible, preparing solutions at a slightly lower concentration, such as 10 mg/mL, may enhance stability, especially if you observe precipitation.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer or medium. This "crashing out" occurs because this compound is insoluble in water.[2] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium. Add the this compound stock solution to a small volume of medium and mix thoroughly before adding it to the final volume.
-
Vortexing During Dilution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to promote rapid dispersion.
-
Serum in Medium: The presence of serum in the cell culture medium can sometimes help to stabilize compounds and prevent precipitation.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For oral administration in vivo, a homogeneous suspension can be prepared. A common vehicle is CMC-Na (carboxymethylcellulose sodium). For example, a suspension of ≥5 mg/mL can be achieved by mixing the this compound powder with a CMC-Na solution.[2]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 94 mg/mL[2] | 199.33 mM[2] | Use fresh, anhydrous DMSO.[2] |
| DMSO | 10 mg/mL[4] | 21.21 mM[4] | Ultrasonic and warming to 60°C may be required.[4] |
| Water | Insoluble[2] | N/A | |
| Ethanol | Insoluble[2] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 471.57 g/mol .[2] For 1 mL of 10 mM solution, you will need 4.7157 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can warm the solution to 37°C or briefly sonicate it in an ultrasonic bath.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
Visualizations
References
UNC2541 Technical Support Center
Welcome to the technical support center for UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is insoluble in water and ethanol.[1][2] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK).[1][2][3][4] It binds to the ATP pocket of MerTK, inhibiting its autophosphorylation and downstream signaling.[1][2][3] This inhibition can lead to various cellular effects, including apoptosis in cancer cells and modulation of the immune response.[5][6]
Q4: What are the key signaling pathways affected by this compound?
A4: By inhibiting MerTK, this compound can modulate several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. These include the PI3K/Akt and MAPK/ERK pathways.[5][6]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound is hydrophobic and has very low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[7][8] When a concentrated DMSO stock solution is diluted too rapidly or into a large volume of aqueous buffer, the compound can precipitate out of solution.
-
Solution:
-
Stepwise Dilution: Avoid diluting the DMSO stock directly into the final large volume of aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed cell culture medium or PBS, mixing gently but thoroughly. Then, add this intermediate dilution to the final volume.[9]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[9][10] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]
-
Use of Co-solvents: For in vivo studies or if precipitation persists, the use of co-solvents such as polyethylene glycol (PEG), Tween 80, or carboxymethylcellulose (CMC) may be considered to improve solubility.[9]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to the degradation of the this compound stock solution, leading to a lower effective concentration of the active compound. Degradation can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light or extreme temperatures.
-
Solution:
-
Verify Storage Conditions: Ensure that both the powdered compound and the DMSO stock solutions are stored according to the recommended guidelines (see Data Presentation section).
-
Aliquot Stock Solutions: To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
-
Perform Stability Testing: If you suspect degradation, you can perform a stability analysis of your stock solution using High-Performance Liquid Chromatography (HPLC). A detailed protocol for assessing stability is provided in the Experimental Protocols section.
-
Issue 3: High background or off-target effects in cellular assays.
-
Cause: While this compound is a specific MerTK inhibitor, at very high concentrations, it may exhibit off-target effects. Another potential cause is the cytotoxicity of the solvent (DMSO) at high concentrations.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay. This will help you identify a concentration that effectively inhibits MerTK without causing significant off-target effects or cytotoxicity.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to distinguish the effects of the compound from the effects of the solvent.
-
Monitor Cell Viability: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the cytotoxic effects of both this compound and the DMSO vehicle at the concentrations used in your experiments.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Form | Solvent/Condition | Solubility/Storage Temperature | Duration | Citation |
| Powder | - | -20°C | 3 years | [2] |
| Stock Solution | DMSO | 94 mg/mL (199.33 mM) | - | [1] |
| -80°C | 1 year | [3] | ||
| -20°C | 1 month | [3] | ||
| Stock Solution | Water | Insoluble | - | [1][2] |
| Stock Solution | Ethanol | Insoluble | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Aseptically add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure complete dissolution. Gentle warming (to no more than 37°C) can be used if necessary. d. Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in Solution by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions. The specific HPLC parameters may need to be optimized for your system.
-
Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., different temperatures, light exposure, pH).
-
Materials:
-
This compound stock solution in DMSO.
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid).
-
C18 HPLC column.
-
HPLC system with a UV detector.
-
-
Procedure: a. Sample Preparation: i. Prepare several aliquots of your this compound working solution in the desired solvent and concentration. ii. Establish a "time zero" sample by immediately analyzing one aliquot. iii. Store the remaining aliquots under the desired stress conditions (e.g., 4°C, room temperature, 37°C, exposed to light, protected from light). b. HPLC Analysis: i. At each time point (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each storage condition. ii. Inject a fixed volume of the sample into the HPLC system. iii. Run a gradient elution method to separate this compound from potential degradation products. A typical gradient might be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes. iv. Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined by a UV scan). c. Data Analysis: i. Identify the peak corresponding to this compound based on its retention time from the "time zero" sample. ii. Quantify the peak area of this compound at each time point for each condition. iii. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. iv. The appearance of new peaks with different retention times may indicate the formation of degradation products.
Visualizations
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Caption: Recommended Experimental Workflow for Using this compound.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. lifetein.com [lifetein.com]
UNC2541 dose-response curve issues
Welcome to the technical support center for UNC2541, a potent and selective inhibitor of Mer Tyrosine Kinase (MerTK). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues related to its application, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK). It functions by binding to the ATP pocket of MerTK, thereby preventing its phosphorylation and downstream signaling. This inhibition has been shown to affect various cellular processes regulated by MerTK, such as cell proliferation, survival, and migration.[1][2]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: this compound has a biochemical IC50 of approximately 4.4 nM against MerTK.[1][2] However, in cellular assays measuring the inhibition of phosphorylated MerTK (pMerTK), the EC50 is reported to be around 510 nM.[1][2] This discrepancy is important to consider when designing experiments.
Q3: Why is there a significant difference between the biochemical IC50 and the cellular EC50 of this compound?
A3: The difference between the biochemical IC50 (in a purified enzyme assay) and the cellular EC50 (in a whole-cell context) can be attributed to several factors. These may include cell permeability, drug efflux pumps, protein binding within the cell, and the high intracellular concentration of ATP which competes with this compound for binding to MerTK. One study noted that the large and flexible macrocycle in this compound might contribute to lower cell permeability, leading to reduced cellular activity compared to its potent biochemical activity.
Q4: What is the recommended solvent for this compound?
A4: this compound is soluble in DMSO at a concentration of up to 94 mg/mL (199.33 mM).[1] It is important to use fresh, high-quality DMSO, as moisture can reduce its solubility.[1] this compound is insoluble in water and ethanol.[1]
Troubleshooting Guide: Dose-Response Curve Issues
Problem 1: My dose-response curve is very shallow or has a poor maximal effect (Emax).
This can manifest as a curve that does not plateau at the top or bottom, or has a slope significantly less than 1.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound is insoluble in aqueous solutions.[1] High concentrations in cell culture media can lead to precipitation, reducing the effective concentration. - Visually inspect wells with the highest concentrations for precipitates. - Prepare a fresh stock solution in high-quality DMSO. - Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Cell-to-Cell Variability | Heterogeneity in the cell population can lead to varied responses to the inhibitor, resulting in a shallow curve.[3] - Ensure a homogenous, single-cell suspension before plating. - Use a well-characterized and stable cell line. - Consider single-cell analysis techniques to investigate population heterogeneity. |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects that can confound the dose-response relationship.[4][5] - Use concentrations relevant to the on-target EC50 (around 510 nM). - Validate findings with a secondary, structurally different MerTK inhibitor or using genetic approaches like siRNA/CRISPR to confirm the phenotype is MerTK-dependent. |
| Assay Incubation Time | The incubation time may be too short or too long, leading to an incomplete response or secondary effects. - Perform a time-course experiment to determine the optimal incubation period for observing MerTK inhibition and the desired downstream phenotype. |
Problem 2: My dose-response curve is non-monotonic (U-shaped or inverted U-shaped).
This indicates a biphasic response where the effect of the inhibitor changes direction with increasing concentration.
| Possible Cause | Troubleshooting Steps |
| Dual Effects of the Compound | The compound may have different effects at low versus high concentrations. For instance, low doses might inhibit the target, while high doses could engage off-target pathways or induce a cellular stress response.[6][7] - Carefully examine the concentration range. The non-monotonic effects often occur at the extremes of the dose range. - Investigate potential off-targets of this compound or similar kinase inhibitors. |
| Hormesis | Some compounds can induce a stimulatory effect at low doses and an inhibitory effect at high doses, a phenomenon known as hormesis.[6][7] - If the U-shape is reproducible, it may represent a true biological phenomenon. Further investigation into the mechanism is warranted. |
| Experimental Artifact | Inconsistent cell seeding, edge effects in the plate, or errors in serial dilutions can create artificial non-monotonic curves. - Review and optimize pipetting techniques and cell plating procedures. - Avoid using the outer wells of the plate if edge effects are suspected. |
Problem 3: My IC50/EC50 values are highly variable between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | The physiological state of the cells can significantly impact their response to inhibitors. - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Stock Solution Instability | Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. - Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. - Store aliquots at -80°C for long-term storage.[2] |
| Variability in Assay Reagents | Differences in serum batches, media components, or other reagents can affect experimental outcomes. - Use the same batch of serum and other critical reagents for a set of comparable experiments. |
| Slope of the Dose-Response Curve | A very steep or very shallow slope can lead to greater variability in the calculated IC50/EC50. The slope of the curve provides additional information about the inhibitor's efficacy.[8] - Analyze and report the Hill slope along with the IC50/EC50. - Ensure your concentration range adequately covers the top and bottom plateaus of the curve. |
Data Presentation
This compound Activity Profile
| Parameter | Value | Notes |
| Target | Mer Tyrosine Kinase (MerTK) | A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. |
| Biochemical IC50 | 4.4 nM | In vitro kinase assay.[1][2] |
| Cellular pMerTK EC50 | 510 nM | Inhibition of MerTK autophosphorylation in cells.[1][2] |
| Solubility in DMSO | 94 mg/mL (199.33 mM) | Use fresh, anhydrous DMSO.[1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Cellular MerTK Phosphorylation Assay
This protocol is a general guideline for determining the EC50 of this compound for the inhibition of MerTK phosphorylation in a cellular context.
-
Cell Seeding:
-
Plate cells (e.g., a cell line endogenously expressing MerTK) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in high-quality DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free or low-serum medium to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
-
Ligand Stimulation (if necessary):
-
If the basal level of MerTK phosphorylation is low, stimulate the cells with a MerTK ligand such as Gas6 for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
-
Detection of Phosphorylated MerTK:
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the levels of phosphorylated MerTK and total MerTK using a suitable method such as:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-MerTK and total MerTK.
-
ELISA: Use a sandwich ELISA kit specific for p-MerTK and total MerTK.
-
-
-
Data Analysis:
-
Quantify the p-MerTK signal and normalize it to the total MerTK signal.
-
Plot the normalized p-MerTK levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value.
-
Visualizations
Caption: this compound inhibits MerTK signaling by blocking ATP binding.
Caption: Troubleshooting workflow for this compound dose-response issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC2541 Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UNC2541 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a decrease in phosphorylated MerTK (pMerTK) signal after this compound treatment. What could be the reason?
A1: There are several potential reasons for not observing the expected decrease in pMerTK levels:
-
Suboptimal this compound Concentration or Incubation Time: Ensure you are using the recommended concentration and incubation time for your specific cell line. This compound is a potent inhibitor of Mer tyrosine kinase (MerTK) with an IC50 of 4.4 nM and an EC50 of 510 nM for inhibiting phosphorylated MerTK (pMerTK)[1][2]. However, the optimal concentration and duration of treatment can vary between cell types. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Inactive this compound: Verify the integrity and activity of your this compound compound. Ensure it has been stored correctly, typically at -20°C or -80°C in a desiccated environment to prevent degradation[1]. Repeated freeze-thaw cycles should be avoided[3].
-
Inefficient Cell Lysis and Protein Extraction: Complete cell lysis is crucial for extracting the target protein. Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of pMerTK during sample preparation[4][5]. Sonication or other methods to shear DNA can also improve protein extraction[4][6][7].
-
Problems with the Primary Antibody: The anti-pMerTK antibody may not be specific or sensitive enough. Use an antibody validated for Western blotting and specific for the phosphorylated form of MerTK. Check the manufacturer's datasheet for recommended dilutions and blocking conditions[8].
-
Issues with Protein Transfer: Inefficient transfer of high molecular weight proteins like MerTK (approximately 180 kDa) can lead to weak or no signal[9]. Optimize the transfer conditions, such as using a lower percentage gel, extending the transfer time, or using a wet transfer system.
Q2: I am observing multiple non-specific bands in my Western blot for MerTK or pMerTK.
A2: Non-specific bands can be a common issue in Western blotting and can be addressed by the following:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody if possible, or an affinity-purified polyclonal antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence[3].
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background[3][10].
-
Blocking Conditions: Inadequate or inappropriate blocking can result in high background and non-specific bands. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-antibodies, BSA is often recommended as milk contains phosphoproteins that can cause background[11].
-
Washing Steps: Insufficient washing between antibody incubations can lead to high background. Increase the number and duration of washes with TBST[12].
-
Sample Preparation: Ensure that your cell lysates are properly prepared and clarified by centrifugation to remove cellular debris that can interfere with the electrophoresis[5][7].
Q3: The signal for total MerTK is very weak or absent.
A3: A weak or absent signal for total MerTK could be due to several factors:
-
Low Protein Expression: The cell line you are using may have low endogenous expression of MerTK. It is advisable to use a positive control cell line known to express MerTK to validate your experimental setup[13].
-
Poor Antibody Performance: The anti-MerTK antibody may have low affinity or may not be working correctly. Verify the antibody's performance using a positive control. Check the recommended antibody dilutions and incubation conditions on the product datasheet[13][14].
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein onto the gel. A typical range is 20-30 µg of total protein per lane, but this may need to be optimized[10][11].
-
Inefficient Protein Transfer: As MerTK is a large protein, ensure your transfer conditions are optimized for high molecular weight proteins[9].
-
Protein Degradation: Protect your samples from degradation by adding protease inhibitors to your lysis buffer and keeping the samples on ice or at 4°C during preparation[5].
Quantitative Data Summary
| Parameter | Recommendation | Source |
| This compound IC50 (MerTK) | 4.4 nM | [1][2] |
| This compound EC50 (pMerTK inhibition) | 510 nM | [1][2] |
| Total MerTK Antibody Dilution | 1:1000 (starting dilution) | [13][14] |
| pMerTK Antibody Dilution | 1:750 - 1:1000 (starting dilution) | [8] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 (starting dilution) | [3] |
| Protein Loading Amount | 20 - 50 µg of total cell lysate | [10][11] |
| Blocking Buffer | 5% BSA in TBST for pMerTK, 5% non-fat milk or BSA for total MerTK | [11] |
| Primary Antibody Incubation | Overnight at 4°C with gentle agitation | [6] |
| Secondary Antibody Incubation | 1 hour at room temperature with gentle agitation | [11] |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effect on MerTK Phosphorylation
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4][5].
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Sonicate the lysate on ice to shear DNA and reduce viscosity[4][6][7].
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
- Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
4. Sample Preparation:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
- Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel. The gel percentage should be appropriate for the size of MerTK (~180 kDa).
- Run the gel according to the manufacturer's instructions.
6. Protein Transfer:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90-120 minutes at 4°C is recommended for large proteins like MerTK.
- After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
7. Immunoblotting:
- Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody (anti-pMerTK or anti-total MerTK) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Caption: Experimental workflow for this compound Western blot analysis.
Caption: this compound mechanism of action on the MerTK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Western Blot Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 4. origene.com [origene.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ptglab.com [ptglab.com]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. bosterbio.com [bosterbio.com]
- 14. MERTK Polyclonal Antibody (PA5-120917) [thermofisher.com]
optimizing UNC2541 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving the Mer tyrosine kinase (MerTK) inhibitor, UNC2541. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK).[1][2] It functions by binding to the ATP pocket of the MerTK kinase domain, preventing phosphorylation and subsequent downstream signaling.[1][3]
Q2: What are the key inhibitory concentrations for this compound? A2: this compound has a biochemical IC50 of 4.4 nM against MerTK.[1][2][4] In cellular assays, it inhibits phosphorylated MerTK (pMerTK) with an EC50 of 510 nM.[1][2][4] Another study reported an IC50 of 22 nM for inhibiting steady-state Mer kinase phosphorylation in live cells.[5]
Q3: How should I prepare and store this compound stock solutions? A3: this compound powder can be stored at -20°C for up to three years.[1] For experimental use, dissolve this compound in fresh DMSO to a concentration of up to 94 mg/mL (199.33 mM).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for one month.[1][2]
Q4: What is the solubility of this compound? A4: this compound is highly soluble in DMSO (up to 199.33 mM) but is insoluble in water and ethanol.[1] It is critical to use fresh, high-quality DMSO, as moisture can reduce its solubility.[1]
Q5: What is a good starting concentration for my cell-based experiments? A5: The optimal concentration will vary by cell type and experimental design. Based on published data, a concentration range of 100 nM to 2.5 µM is a reasonable starting point for most cellular assays.[2] One study noted the use of 2.5 μM to effectively inhibit the pro-phagocytic effect of ozone.[2] Always perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of MerTK phosphorylation.
-
Solution 1: Verify this compound Concentration and Activity. Ensure your stock solution was prepared and stored correctly to maintain its potency.[1][2] Consider performing a dose-response curve starting from a low nanomolar range up to the low micromolar range to confirm the expected inhibitory effect in your system.
-
Solution 2: Check Cell Line MerTK Expression. Confirm that your cell line expresses sufficient levels of MerTK. This can be verified by Western Blot or qPCR. The TAM family of receptors (Tyro3, Axl, MerTK) plays roles in various cellular processes, and expression levels can differ significantly between cell types.[6][7]
-
Solution 3: Confirm Ligand Stimulation. MerTK is activated by its ligand, Gas6.[5][7] If you are studying ligand-induced phosphorylation, ensure that you are stimulating the cells with an appropriate concentration of Gas6 for a sufficient duration before or during this compound treatment.
-
Solution 4: Optimize Protocol Timings. Pre-incubating cells with this compound for a period (e.g., 1-2 hours) before adding the stimulus (like Gas6) may be necessary to ensure the inhibitor has entered the cells and engaged the target.
Issue 2: My this compound solution appears to have precipitated.
-
Solution 1: Use Fresh DMSO. this compound solubility is sensitive to moisture in DMSO.[1] Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Solution 2: Avoid Aqueous Buffers. Do not dilute your final stock solution in aqueous buffers where it is insoluble.[1] When adding to cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Solution 3: Gentle Warming. If precipitation is observed in your DMSO stock, you may gently warm the vial (e.g., to 37°C) and vortex to re-dissolve the compound.
Issue 3: I am concerned about potential off-target effects.
-
Solution 1: Use the Lowest Effective Concentration. Determine the minimal concentration of this compound that achieves the desired level of MerTK inhibition in your system through careful dose-response studies. This minimizes the risk of engaging other kinases.[8]
-
Solution 2: Include Proper Controls. Use a structurally distinct MerTK inhibitor as an orthogonal control to confirm that the observed phenotype is due to MerTK inhibition and not an off-target effect of the this compound chemical scaffold.[9]
-
Solution 3: Assess Selectivity. While this compound is reported to be highly selective for MerTK over the other TAM family members, Axl and Tyro3, you can verify this in your system by examining the phosphorylation status of these related kinases via Western Blot.[2][4]
-
Solution 4: Genetic Validation. For critical findings, consider using genetic approaches like siRNA or CRISPR to knock down MerTK and verify that this phenocopies the effect of this compound treatment.[10][11]
Data Summary Tables
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| MerTK | Biochemical IC50 | 4.4 nM | [1][2][4] |
| pMerTK | Cellular EC50 | 510 nM | [1][2][4] |
| MerTK | Cellular IC50 | 22 nM |[5] |
Table 2: Solubility and Storage of this compound
| Parameter | Specification | Details | Reference |
|---|---|---|---|
| Solubility | DMSO | 94 mg/mL (199.33 mM) | [1] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] | |
| Storage (Powder) | -20°C | Up to 3 years | [1] |
| Storage (Stock Solution) | -80°C in DMSO | Up to 1 year | [1][2] |
| | -20°C in DMSO | Up to 1 month |[1][2] |
Experimental Protocols
Protocol 1: Western Blot for pMerTK Inhibition
This protocol details the steps to assess the inhibition of MerTK phosphorylation in adherent cells following this compound treatment.
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-12 hours in a serum-free or low-serum medium.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 2.5 µM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Stimulation (Optional): If studying ligand-induced phosphorylation, add Gas6 to the media for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MerTK (pMerTK) and total MerTK overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence detection system.[15]
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on recombinant MerTK.
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. This typically includes recombinant active MerTK enzyme, a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate), and kinase reaction buffer (containing MgCl2 and other components).[16]
-
Inhibitor Addition: Add varying concentrations of this compound or a DMSO vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Often, this includes a mix of cold ATP and radiolabeled [γ-32P]-ATP.[16]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.[17]
-
Analysis: Boil the samples and separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. Quantify band intensity to determine the level of inhibition at each this compound concentration and calculate the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of this compound on a cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with media only (background), and cells with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19][20]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot cell viability versus this compound concentration to determine the GI50/IC50.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. ptglab.com [ptglab.com]
- 14. old.57357.org [old.57357.org]
- 15. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 16. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating UNC2541: A Technical Support Guide for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting experiments involving UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK). Inconsistent results in kinase inhibitor studies can arise from a multitude of factors, from compound handling to experimental design. This guide, presented in a question-and-answer format, directly addresses potential issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK).[1][2][3] Its mechanism of action is the competitive binding to the ATP pocket of the MerTK kinase domain, which prevents the phosphorylation and activation of the kinase.[1][4] This inhibition blocks downstream signaling pathways.
Q2: What are the key signaling pathways affected by this compound?
By inhibiting MerTK, this compound primarily affects downstream signaling cascades that are crucial for cell survival, proliferation, and migration. The most well-documented of these are the PI3K/Akt and MAPK/ERK pathways.[5][6][7] Inhibition of MerTK by this compound leads to a reduction in the phosphorylation of Akt and ERK.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the integrity of this compound. The compound is typically supplied as a powder and should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for up to one month.[1][3] this compound is insoluble in water and ethanol.[1]
Troubleshooting Guide for Inconsistent Results
Q4: My in vitro cell-based assays with this compound are showing variable results. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors. Here’s a checklist of potential issues to consider:
-
Compound Solubility and Stability: this compound is highly soluble in DMSO but insoluble in aqueous solutions like cell culture media.[1] Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all experiments, as DMSO itself can have biological effects. If the compound precipitates upon addition to the media, this will significantly impact the effective concentration. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Line Variability: The expression levels of MerTK can vary significantly between different cell lines and even between different passages of the same cell line. Regularly verify MerTK expression in your cells using techniques like Western blotting or flow cytometry.
-
Off-Target Effects: While this compound is reported to be specific for MerTK, like many kinase inhibitors, it may have off-target effects at higher concentrations.[8][9] If you are observing unexpected phenotypes, consider performing a dose-response experiment to ensure you are working within a specific concentration range. It may also be beneficial to test other, structurally different MerTK inhibitors to confirm that the observed effect is due to MerTK inhibition.[10]
-
Experimental Protocol Consistency: Minor variations in experimental protocols, such as cell seeding density, treatment duration, and serum concentration in the media, can lead to significant differences in results.[11] Standardize your protocols and document them meticulously.
Q5: I am observing less inhibition of MerTK phosphorylation than expected. What should I check?
If you are not seeing the expected level of inhibition, consider the following:
-
Ligand Stimulation: MerTK is activated by its ligands, Gas6 and Protein S.[7][12] In many cell culture conditions, the level of endogenous ligand may be low. To robustly assess the inhibitory activity of this compound, consider stimulating the cells with recombinant Gas6 to induce MerTK phosphorylation.
-
Compound Potency: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.[1] If in doubt, use a fresh vial of the inhibitor.
-
Assay Sensitivity: Ensure that your detection method for phosphorylated MerTK (pMerTK) is sensitive enough. Optimize your Western blotting or ELISA protocol to ensure a good signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Notes | Reference |
| IC50 (MerTK) | 4.4 nM | In vitro kinase assay. | [1][2][10] |
| EC50 (pMerTK) | 510 nM | Inhibition of phosphorylated MerTK in cells. | [1][2][10] |
| Solubility (DMSO) | 94 mg/mL (199.33 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [1] |
| Solubility (Water) | Insoluble | [1] | |
| Solubility (Ethanol) | Insoluble | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow for In Vitro this compound Treatment
A typical workflow for assessing the effect of this compound on cell signaling is as follows:
-
Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, cells are often serum-starved for 2-4 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat cells with this compound at the desired concentrations for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with a MerTK ligand like Gas6 for a short period (e.g., 10-15 minutes) to induce MerTK phosphorylation.
-
Cell Lysis and Analysis: Lyse the cells and analyze the protein lysates by Western blot to detect levels of pMerTK, total MerTK, and downstream signaling proteins like pAkt and pERK.
This compound-Mediated Inhibition of MerTK Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. quora.com [quora.com]
- 12. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UNC2541 and UNC2025: Potent Kinase Inhibitors in Preclinical Research
For researchers and drug development professionals navigating the landscape of kinase inhibitors, a clear understanding of the specificity, potency, and cellular effects of available tool compounds is paramount. This guide provides a detailed, data-driven comparison of two widely used inhibitors, UNC2541 and UNC2025, focusing on their performance as inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and other related kinases.
At a Glance: Key Performance Characteristics
This compound is characterized as a potent and highly specific inhibitor of Mer tyrosine kinase (MerTK). In contrast, UNC2025 exhibits a dual inhibitory profile, potently targeting both MerTK and Fms-like tyrosine kinase 3 (FLT3). This fundamental difference in their primary target profiles dictates their distinct applications in research and potential therapeutic development.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and UNC2025, compiled from multiple preclinical studies. It is important to note that these data were not generated in a head-to-head comparative study and experimental conditions may vary between the cited sources.
Table 1: Biochemical Potency (IC50)
| Target Kinase | This compound IC50 (nM) | UNC2025 IC50 (nM) |
| MerTK | 4.4[1] | 0.74[2][3] |
| FLT3 | Not specified as a primary target | 0.8[2][3] |
| Axl | Reported to be more selective over Axl | 122[2][4] |
| Tyro3 | Reported to be more selective over Tyro3 | Not specified in detail, but noted to have selectivity over Tyro3[3] |
Table 2: Cellular Activity
| Assay | Cell Line | This compound EC50 (nM) | UNC2025 IC50 (nM) |
| Inhibition of phosphorylated MerTK (pMerTK) | Not specified | 510[1] | 2.7 (in 697 B-ALL cells)[5][6] |
| Inhibition of phosphorylated FLT3 (pFLT3) | Not applicable | Not applicable | 14 (in Molm-14 AML cells)[5][6] |
| Inhibition of colony formation | A549 NSCLC | Not available | Significant inhibition[3] |
| Inhibition of colony formation | Molm-14 AML | Not available | Significant inhibition[5] |
Mechanism of Action and Signaling Pathways
Both this compound and UNC2025 are ATP-competitive inhibitors that bind to the ATP pocket of their respective target kinases.[1][2] Their inhibitory action blocks the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways that are crucial for cell survival, proliferation, and migration.
This compound: Specific Inhibition of MerTK Signaling
This compound's high specificity for MerTK makes it a valuable tool for dissecting the precise roles of this receptor tyrosine kinase. MerTK activation by its ligands, such as Gas6, leads to the recruitment of adaptor proteins and the activation of several pro-oncogenic signaling cascades.
UNC2025: Dual Inhibition of MER and FLT3 Signaling
UNC2025's dual inhibitory action on both MerTK and FLT3 makes it particularly relevant in the context of hematological malignancies like acute myeloid leukemia (AML), where both kinases can be dysregulated.[4] FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells, and its mutation is a common driver in AML.[7]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and interpretation of research findings. Below are summaries of the key experimental protocols used to characterize this compound and UNC2025.
This compound: MerTK Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against MerTK.
-
Method: A biochemical assay is performed using recombinant MerTK enzyme. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of this compound. The IC50 value is calculated from the dose-response curve.
-
Cellular Assay (pMerTK): To assess the cellular potency, a cell-based assay is conducted. Cells expressing MerTK are treated with different concentrations of this compound. Following treatment, the cells are lysed, and the level of phosphorylated MerTK is quantified, typically by Western blot or ELISA, to determine the EC50.
UNC2025: MER/FLT3 Dual Inhibition and Cellular Assays
-
Objective: To determine the in vitro inhibitory activity of UNC2025 against MER and FLT3 and its effect on cancer cell lines.
-
Kinase Panel Profiling: The selectivity of UNC2025 is often assessed against a large panel of kinases (e.g., over 300 kinases). This is typically done using a radiometric or fluorescence-based assay format where the ability of UNC2025 to inhibit the activity of each kinase is measured at a fixed concentration. For hits, IC50 values are then determined.[5]
-
Cellular pMerTK and pFLT3 Inhibition:
-
pMerTK: 697 B-ALL cells are treated with varying concentrations of UNC2025 for 1 hour. To stabilize the phosphorylated form of Mer, pervanadate is added. Mer is then immunoprecipitated from cell lysates, and the levels of total and phosphorylated Mer are detected by immunoblotting.[5][6]
-
pFLT3: Flt3-ITD positive Molm-14 AML cells are treated with UNC2025 for 1 hour, followed by pervanadate treatment. FLT3 is immunoprecipitated, and total and phosphorylated FLT3 levels are determined by immunoblotting.[5][6]
-
-
Colony Formation Assay:
-
A549 NSCLC or Molm-14 AML cells are cultured in soft agar containing UNC2025. The medium and compound are refreshed regularly. After a period of incubation (e.g., 10-14 days), the colonies are stained and counted to assess the effect of the inhibitor on anchorage-independent growth, a hallmark of cancer.[5]
-
Experimental Workflow: Kinase Inhibitor Profiling
The general workflow for characterizing a kinase inhibitor like this compound or UNC2025 involves a multi-step process from initial biochemical screening to in vivo efficacy studies.
Conclusion
This compound and UNC2025 are both potent inhibitors with distinct profiles that make them suitable for different research applications. This compound's high specificity for MerTK makes it an excellent tool for studies focused on the specific biological functions of this receptor. In contrast, UNC2025's dual inhibition of MerTK and FLT3 provides a valuable agent for investigating diseases where both kinases are implicated, such as in certain types of leukemia. The choice between these two inhibitors should be guided by the specific research question and the kinase expression profile of the biological system under investigation. The data presented in this guide, along with the detailed experimental protocols, should aid researchers in making an informed decision for their preclinical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
Validating UNC2541 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the target engagement of UNC2541, a potent and specific inhibitor of Mer tyrosine kinase (MerTK). By presenting clear, side-by-side comparisons with alternative inhibitors and detailing the experimental protocols, this document serves as a valuable resource for researchers in oncology and immunology.
Quantitative Comparison of MerTK Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable MerTK inhibitors, providing a clear comparison of their potency.
| Compound | Target(s) | IC50 (nM) | EC50 (nM) | Assay Type | Reference |
| This compound | MerTK | 4.4 | 510 (pMerTK) | Biochemical | [1][2] |
| UNC2881 | MerTK | 4.3 | - | Biochemical | [3] |
| UNC5293 | MerTK | 0.9 | - | Biochemical | [3] |
| MRX-2843 | MerTK, FLT3 | 1.3 (MerTK), 0.64 (FLT3) | - | Biochemical | [3] |
| Tamnorzatinib (ONO-7475) | AXL, MER | 0.7 (AXL), 1.0 (MER) | - | Biochemical | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the target engagement and potency of this compound.
Biochemical Assay for MerTK Inhibition (IC50 Determination)
This assay quantifies the direct inhibition of MerTK enzymatic activity by a compound.
Protocol:
-
Reagents: Recombinant MerTK enzyme, ATP, biotinylated poly(E4Y) substrate, streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody (pY20), TMB substrate.
-
Procedure:
-
A solution of MerTK enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a kinase buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated 96-well plate and incubated for 60 minutes to allow the biotinylated substrate to bind.
-
The plate is washed, and an HRP-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
After another incubation and wash, the TMB substrate is added, and the reaction is stopped with acid.
-
The absorbance is read at 450 nm.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for Phosphorylated MerTK Inhibition (EC50 Determination)
This assay measures the ability of a compound to inhibit the autophosphorylation of MerTK within a cellular context.
Protocol:
-
Cell Line: A suitable cell line endogenously or exogenously expressing MerTK (e.g., HEK293T cells transfected with a MerTK expression vector).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for a period (e.g., 4 hours) to reduce basal receptor tyrosine kinase activity.
-
Varying concentrations of the test compound are added to the cells and incubated for a specific duration (e.g., 1 hour).
-
MerTK autophosphorylation is stimulated by adding a ligand such as Gas6 or by using a pervanadate solution for a short period (e.g., 10 minutes).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated MerTK (pMerTK) and total MerTK are quantified using a sandwich ELISA or Western blotting.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits pMerTK levels by 50%, is determined by plotting the pMerTK/total MerTK ratio against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating this compound target engagement, the following diagrams illustrate the experimental workflow and the affected signaling pathway.
Workflow for this compound Target Engagement Validation.
Simplified MERTK Signaling Pathway and this compound Inhibition.
References
UNC2541 vs. siRNA Knockdown of MerTK: A Comparative Guide for Researchers
For researchers investigating the role of Mer tyrosine kinase (MerTK) in cellular processes and as a therapeutic target, choosing the right inhibitory tool is critical. This guide provides an objective comparison between the small molecule inhibitor UNC2541 and siRNA-mediated knockdown of MerTK, supported by experimental data and detailed methodologies.
Mechanism of Action at a Glance
This compound is a potent and specific small molecule inhibitor that targets the ATP-binding pocket of the MerTK kinase domain.[1][2] This competitive inhibition prevents the autophosphorylation of MerTK, thereby blocking its downstream signaling cascades. In contrast, siRNA (small interfering RNA) knockdown is a genetic approach that leads to the degradation of MerTK mRNA, resulting in a reduced overall expression of the MerTK protein.[3][4]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the key quantitative parameters and reported biological effects of this compound and siRNA-mediated knockdown of MerTK.
| Feature | This compound | siRNA/shRNA Knockdown of MerTK |
| Target | ATP-binding pocket of MerTK kinase domain | MerTK mRNA |
| Mechanism | Competitive inhibition of kinase activity | Post-transcriptional gene silencing leading to mRNA degradation |
| IC50 | 4.4 nM for binding to the MerTK ATP pocket[1][2] | Not applicable |
| EC50 | 510 nM for inhibition of phosphorylated MerTK (pMerTK)[1][2] | Not applicable |
| Reported Biological Effects | - Inhibition of MerTK autophosphorylation[2]- Abolishes pro-phagocytic effects in macrophages[2]- Sensitizes cancer cells to chemotherapy[5] | - Decreased levels of phospho-STAT5 and phospho-Erk[6]- Increased apoptosis and decreased colony formation in various cancer cell lines[3][6]- Reduced cell proliferation and migration[3]- Decreased tumor formation in xenograft models[6] |
MerTK Signaling Pathway
MerTK is a receptor tyrosine kinase that, upon activation by its ligands such as Gas6 or Protein S, triggers several pro-oncogenic signaling pathways.[6][7] These pathways, including PI3K/Akt and MAPK/ERK, are crucial for promoting cell survival, proliferation, and migration while inhibiting apoptosis.[8][9]
Caption: MerTK signaling cascade.
Experimental Workflow: this compound vs. siRNA
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and siRNA-mediated knockdown on a cellular phenotype.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison.
siRNA-Mediated Knockdown of MerTK
This protocol outlines the transient knockdown of MerTK using siRNA.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute a specific amount of MerTK-targeting siRNA and a scrambled control siRNA into serum-free media. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) into serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells in a drop-wise manner.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. Harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or functional assays.[10][11]
This compound Treatment
This protocol describes the application of the small molecule inhibitor this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[1]
-
Cell Treatment: Seed cells and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired final concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
-
Analysis: After incubation, proceed with downstream assays such as Western blotting for pMerTK or cell viability assays.
Western Blot Analysis for MerTK Signaling
This protocol is for assessing the phosphorylation status and total protein levels of MerTK and its downstream effectors.
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pMerTK, total MerTK, pAkt, total Akt, pERK, and total ERK. A loading control like β-actin or GAPDH should also be used.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][11]
Conclusion
Both this compound and siRNA knockdown are effective tools for inhibiting MerTK function, each with its own advantages. This compound offers a rapid and dose-dependent inhibition of MerTK's kinase activity, making it suitable for acute studies and potential therapeutic applications. siRNA-mediated knockdown provides a specific reduction in total MerTK protein levels, which is valuable for validating the on-target effects of small molecule inhibitors and for studies where the complete absence of the protein is desired. The choice between these two methods will depend on the specific research question, the experimental system, and the desired duration of MerTK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 8. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Tyrosine Kinase MerTK Suppresses an Allogenic Type I IFN Response to Promote Transplant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
UNC2541: A Comparative Guide to Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor UNC2541, focusing on its specificity against other kinases. The information is intended to assist researchers in evaluating its potential for use in their studies.
Introduction to this compound
This compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MerTK is involved in various cellular processes, including cell survival, migration, and phagocytosis. Its dysregulation has been implicated in several diseases, including cancer. This compound binds to the ATP-binding pocket of MerTK, thereby inhibiting its kinase activity.[1][2]
Specificity of this compound Against Other Kinases
This compound has been shown to be a highly selective inhibitor of MerTK. It exhibits a half-maximal inhibitory concentration (IC50) of 4.4 nM for MerTK.[1][2] Notably, it displays greater selectivity for MerTK over other members of the TAM kinase family, namely Axl and Tyro3, as well as Flt3.[1][2]
While a comprehensive screening of this compound against a full panel of human kinases is not publicly available, the existing data highlights its high affinity and selectivity for its primary target, MerTK. The following table summarizes the known specificity of this compound.
| Kinase Target | IC50 (nM) | Specificity Relative to MerTK |
| MerTK | 4.4 | - |
| Axl | > 4.4 | Lower |
| Tyro3 | > 4.4 | Lower |
| Flt3 | > 4.4 | Lower |
MerTK Signaling Pathway and Inhibition by this compound
MerTK signaling is initiated by the binding of its ligands, such as Gas6 (Growth arrest-specific 6). This binding leads to the dimerization and autophosphorylation of the MerTK receptor, creating docking sites for various downstream signaling proteins. The activation of MerTK subsequently triggers key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways play crucial roles in promoting cell survival, proliferation, and migration. This compound, by inhibiting the kinase activity of MerTK, effectively blocks these downstream signaling events.
Caption: MerTK signaling pathway and its inhibition by this compound.
Experimental Protocols
The specificity of kinase inhibitors like this compound is typically determined using in vitro kinase assays. A widely used method is the KINOMEscan™, a competition binding assay. The following is a detailed protocol representative of how the selectivity of this compound against a large panel of kinases would be assessed.
KINOMEscan™ Competition Binding Assay Protocol
Objective: To determine the binding affinity (Kd) or percentage of inhibition of this compound against a panel of human kinases.
Principle: This assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Materials:
-
DNA-tagged human kinases
-
Immobilized active-site directed ligand (e.g., on magnetic beads)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Dispense the diluted this compound and a DMSO control into a multi-well assay plate.
-
Kinase Reaction: Add the DNA-tagged kinase and the immobilized ligand to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the immobilized support to remove unbound kinase and test compound.
-
Elution: Elute the bound kinase from the immobilized support.
-
Quantification: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.
-
Data Analysis:
-
Calculate the percentage of the kinase that remains bound to the immobilized ligand in the presence of this compound compared to the DMSO control.
-
For Kd determination, plot the percentage of bound kinase against the concentration of this compound and fit the data to a binding curve.
-
Caption: Experimental workflow for KINOMEscan™ assay.
References
A Comparative Guide to MerTK Inhibitors: UNC2541 and MRX-2843
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Mer tyrosine kinase (MerTK) inhibitors, UNC2541 and MRX-2843, to aid researchers in selecting the appropriate tool compound for their studies. This objective analysis is based on publicly available experimental data.
Introduction
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical regulator of efferocytosis and immune homeostasis. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This compound is a potent and highly selective inhibitor of MerTK, while MRX-2843 is a dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (FLT3), another important target in hematological malignancies. This guide will compare their biochemical and cellular activities, providing a framework for understanding their distinct pharmacological profiles.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound and MRX-2843
| Parameter | This compound | MRX-2843 (UNC2371) | Reference |
| Primary Target(s) | MerTK | MerTK, FLT3 | [1][2][3] |
| MerTK IC50 (biochemical) | 4.4 nM | 1.3 nM | [1][2][3][4] |
| FLT3 IC50 (biochemical) | >300-fold selective vs MerTK | 0.64 nM | [4][5] |
| pMerTK EC50 (cellular) | 510 nM | Inhibition at 10-300 nM | [1][2][3][6] |
| Cell Proliferation IC50 | Not explicitly reported | 143.5 nM (Kasumi-1 cells) | [6] |
| Apoptosis Induction | Not explicitly reported | Dose-dependent increase in apoptotic and dead cells | [6] |
| Colony Formation Inhibition | Not explicitly reported | Dose-dependent inhibition in Kasumi-1 and NOMO-1 cells | [6] |
| Oral Bioavailability (mice) | Not reported | 78% at 3 mg/kg | [6] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against MerTK and other kinases is typically determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay.
-
Reagents : Recombinant human MerTK kinase domain, ATP, appropriate substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period at a specific temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of 32P or 33P from radiolabeled ATP. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
-
Data Analysis : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cellular Phospho-MerTK Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the autophosphorylation of MerTK within a cellular context.
-
Cell Culture : Cells endogenously expressing MerTK (e.g., Kasumi-1 acute myeloid leukemia cells) are cultured to a suitable density.
-
Compound Treatment : Cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Cell Lysis : After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Immunoprecipitation (for low-expressing proteins) : MerTK protein may be immunoprecipitated from the cell lysates using a specific anti-MerTK antibody to enrich the protein of interest.
-
SDS-PAGE and Western Blotting : Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MerTK (pMerTK) and total MerTK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis : The band intensities for pMerTK are normalized to the total MerTK band intensities. The concentration of the compound that inhibits 50% of MerTK phosphorylation (EC50) is determined from a dose-response curve.[6]
Cell Viability Assay (MTS Assay)
This assay assesses the effect of the compound on cell proliferation and viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the test compound or vehicle for a defined period (e.g., 48-72 hours).
-
MTS Reagent Addition : The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation : The plate is incubated for a few hours to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement : The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from a dose-response curve.[7]
Colony Formation Assay
This assay evaluates the ability of a single cell to grow into a colony, a measure of self-renewal and clonogenic potential.
-
Cell Preparation : A single-cell suspension is prepared from the cell line of interest.
-
Plating in Soft Agar : Cells are suspended in a low-melting-point agarose solution and plated on top of a solidified layer of a higher concentration of agarose in a culture dish.
-
Compound Treatment : The test compound at various concentrations is included in the top layer of agarose.
-
Incubation : The plates are incubated for several weeks to allow for colony formation.
-
Colony Staining and Counting : Colonies are stained with a dye such as crystal violet and counted manually or using an automated colony counter.
-
Data Analysis : The number of colonies in the treated groups is compared to the vehicle-treated control group to determine the extent of inhibition.[6]
Mandatory Visualization
Caption: Simplified MerTK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Characterization.
Conclusion
Both this compound and MRX-2843 are potent inhibitors of MerTK. This compound offers high selectivity for MerTK, making it an excellent tool for specifically probing the function of this kinase. In contrast, MRX-2843 provides dual targeting of MerTK and FLT3, which may be advantageous in diseases where both kinases are implicated, such as certain types of acute myeloid leukemia. The choice between these two compounds will depend on the specific research question and the desired selectivity profile. This guide provides the necessary data and experimental context to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
UNC2541: A Preclinical MERTK Inhibitor - A Comparative Guide for Drug Development Professionals
An in-depth analysis of the preclinical Mer tyrosine kinase (MerTK) inhibitor, UNC2541, and its relevance in the clinical trial landscape. This guide provides a comparative overview of this compound against other notable MerTK inhibitors, featuring supporting experimental data, detailed methodologies, and visual pathway diagrams to aid researchers and scientists in drug development.
MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in oncology. Its overexpression is implicated in a variety of cancers, where it promotes tumor cell survival, proliferation, metastasis, and chemoresistance. Furthermore, MerTK plays a crucial role in suppressing the innate immune response against tumors. This compound is a potent and specific preclinical inhibitor of MerTK, demonstrating high selectivity over other TAM family members. While it has not progressed to clinical trials, its preclinical profile provides a valuable benchmark for evaluating other MerTK-targeting therapies.
Comparative Analysis of MerTK Inhibitors
To provide a clear perspective on the standing of this compound, this guide compares its preclinical data with other MerTK inhibitors, some of which have advanced to clinical investigation. The following tables summarize the key quantitative data for this compound, UNC2881, MRX-2843, Merestinib (LY2801653), and XL092.
| Compound | Target(s) | Biochemical IC50 (MerTK) | Cellular EC50 (pMerTK) | Selectivity | Clinical Trial Status |
| This compound | MerTK | 4.4 nM[1][2][3][4] | 510 nM[1][2][3][4] | High selectivity over Axl (120 nM) and Tyro3 (220 nM)[4] | Preclinical |
| UNC2881 | MerTK, Axl, Tyro3 | 22 nM (inhibition of steady-state phosphorylation) | Not explicitly stated | Moderate selectivity over Axl (360 nM) and Tyro3 (250 nM) | Preclinical |
| MRX-2843 | MerTK, FLT3 | Not explicitly stated | Not explicitly stated | Dual inhibitor | Phase 1/2 Clinical Trials (NCT04872478, NCT04946890)[5] |
| Merestinib (LY2801653) | MerTK, MET, AXL, RON, MKNK1/2, ROS1 | 10 nM (Cell-based assay)[6] | Not explicitly stated | Multi-kinase inhibitor | Phase 2 Clinical Trials |
| XL092 (Zanzalintinib) | MerTK, VEGFR, MET, AXL, TYRO3 | 0.6 nM (Biochemical assay)[7] | 1.6 nM - 306 nM (across various RTKs) | Multi-kinase inhibitor | Phase 1/2/3 Clinical Trials |
Table 1: Biochemical and Cellular Activity of MerTK Inhibitors. This table provides a side-by-side comparison of the inhibitory concentrations and clinical development stage of this compound and its alternatives.
| Compound | Cancer Model | In Vivo Efficacy | Reference |
| This compound | Not specified in readily available literature | Data not available | - |
| UNC2881 | Vesicular Stomatitis Virus (VSV) infection model | Reduced viral replication in spleen, liver, and kidney | |
| MRX-2843 | Acute Myeloid Leukemia (AML) xenograft (MOLM-14) | Prolonged survival in mice | [7][8] |
| Merestinib (LY2801653) | Gastric cancer xenograft (MKN-45) | Significant tumor growth inhibition | [9][10] |
| XL092 (Zanzalintinib) | Colon cancer syngeneic model (MC38) | Enhanced tumor growth inhibition in combination with anti-PD-1 | [11][12] |
Table 2: In Vivo Efficacy of MerTK Inhibitors. This table summarizes the reported in vivo anti-tumor or therapeutic effects of the compared compounds in various preclinical models.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and comparison. The following sections outline the general protocols for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of MerTK.
General Protocol:
-
Reagents: Recombinant human MerTK kinase domain, biotinylated peptide substrate, ATP (radiolabeled or non-labeled depending on the detection method), and the test compound at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where a signal is generated upon substrate phosphorylation.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cellular Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit MerTK autophosphorylation within a cellular context.
General Protocol:
-
Cell Culture: A human cancer cell line with endogenous or overexpressed MerTK (e.g., MOLM-14 for AML) is cultured.
-
Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Stimulation: In some cases, cells are stimulated with a MerTK ligand, such as Gas6, to induce receptor activation and autophosphorylation.
-
Lysis and Analysis: Cells are lysed, and the protein extracts are analyzed by Western blotting or ELISA using antibodies specific for phosphorylated MerTK (pMerTK) and total MerTK.
-
Data Analysis: The concentration of the compound that reduces pMerTK levels by 50% (EC50) is determined.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of a compound on the metabolic activity and, by inference, the viability of cancer cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% reduction in viability) is determined.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., MKN-45, MOLM-14) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor weights may also be measured at the end of the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Survival analysis may also be performed.
Visualizing the Landscape: Signaling Pathways and Workflows
To further clarify the context of this compound's activity, the following diagrams illustrate the MerTK signaling pathway and a general workflow for preclinical inhibitor evaluation.
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Caption: Generalized Preclinical Drug Discovery Workflow for a Kinase Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Orthotopic Patient-Derived Xenografts of Gastric Cancer to Decipher Drugs Effects on Cancer Stem Cells and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. MC38 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Addressing a Critical Discrepancy in the Target of UNC2541
Initial research has revealed a significant discrepancy regarding the primary molecular target of the chemical probe UNC2541. The user's request to create a comparison guide for this compound as a probe for the histone methyltransferase SETD8 cannot be fulfilled as this compound is widely and consistently identified as a potent and specific inhibitor of Mer tyrosine kinase (MerTK).
A thorough review of the scientific literature and chemical supplier databases indicates that this compound's activity is directed towards MerTK, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. Multiple sources confirm its high potency for MerTK, with reported IC50 values in the low nanomolar range[1][2][3][4][5]. There is no credible evidence to suggest that this compound is an inhibitor of SETD8.
It is highly probable that this compound has been mistaken for UNC0379 , a distinct chemical entity that is a well-characterized inhibitor of SETD8[6][7][8][9][10][11][12][13][14][15][16]. The shared "UNC" prefix, designating their origin from the University of North Carolina, is a likely source of this confusion.
Given this fundamental inaccuracy in the initial premise, proceeding with a comparison guide for this compound as a SETD8 probe would be factually incorrect and misleading to the intended audience of researchers and scientists.
To provide a valuable and accurate resource, we propose to redirect the focus of this guide to one of two scientifically sound topics:
-
This compound as a Chemical Probe for MerTK: This guide would detail the properties of this compound and compare it to other known MerTK inhibitors.
-
UNC0379 as a Chemical Probe for SETD8: This guide would focus on UNC0379 as a SETD8 inhibitor and provide a comparative analysis with other molecules targeting this histone methyltransferase.
We await clarification from the user on how they wish to proceed. The following sections provide a preliminary outline for a comparison guide focused on UNC0379 as a chemical probe for SETD8 , should the user choose this option.
A Comparative Guide to UNC0379 and Other Chemical Probes for SETD8
This guide provides a detailed comparison of UNC0379 with other small molecule inhibitors of SETD8, a key enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).
Introduction to SETD8 and its Inhibition
SETD8, also known as KMT5A, is a protein lysine methyltransferase that plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage response, and gene transcription[12][17]. Its dysregulation has been implicated in several cancers, making it an attractive target for therapeutic intervention. Chemical probes that selectively inhibit SETD8 are invaluable tools for elucidating its biological functions and for validating it as a drug target.
Below is a signaling pathway diagram illustrating the central role of SETD8 in histone methylation.
Quantitative Comparison of SETD8 Inhibitors
The following table summarizes the key quantitative data for UNC0379 and other notable SETD8 inhibitors.
| Compound | Target(s) | IC50 (µM) | Mechanism of Action | Selectivity Notes | Reference(s) |
| UNC0379 | SETD8 | 7.3 | Substrate-competitive | Selective over 15 other methyltransferases | [6][7][8][9][10] |
| Nahuoic Acid A | SETD8 | Not specified | SAM-competitive | Selective for SETD8 | [7][12] |
| SPS8I1 (NSC663284) | SETD8 | 0.21 | Irreversible | Also inhibits SMYD2 (IC50 = 0.5 µM) | [17][18] |
| SPS8I2 (Ryuvidine) | SETD8 | 0.5 | Irreversible | Also inhibits other PMTs | [17][18] |
| SPS8I3 | SETD8 | 0.7 | Irreversible | Also inhibits other PMTs | [17][18] |
Experimental Protocols
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate by SETD8.
Materials:
-
Recombinant human SETD8
-
Biotinylated H4 peptide (1-24) substrate
-
[³H]-SAM
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Tween-20
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., UNC0379) in DMSO.
-
In a 384-well plate, add 2 µL of the inhibitor solution.
-
Add 10 µL of a solution containing SETD8 and the H4 peptide in assay buffer.
-
Initiate the reaction by adding 8 µL of [³H]-SAM in assay buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quench buffer containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Centrifuge the plate and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this assay is illustrated below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. anjiechem.com [anjiechem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling UNC2541
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling UNC2541, a potent Mer tyrosine kinase (MerTK) inhibitor. The following procedures are based on general best practices for handling potent, non-cytotoxic research compounds and information from representative safety data sheets for similar kinase inhibitors, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must consult the official SDS from their supplier and their institution's safety guidelines before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While the specific GHS classifications for this compound are not confirmed, potent kinase inhibitors should be handled as potentially hazardous. Based on representative safety data for similar compounds, this compound may be classified with the following hazards. Correspondingly, appropriate PPE is essential to minimize exposure.[1]
Potential Hazard Classifications
| Hazard Class | GHS Category | Potential Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. Change gloves frequently and immediately if contaminated. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Fully buttoned with tight cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if weighing powder outside of a ventilated enclosure or if aerosols may be generated. | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
Work within a chemical fume hood or other ventilated enclosure, especially when handling the solid form.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding area thoroughly after weighing.
2. Solution Preparation:
-
This compound is typically dissolved in Dimethyl sulfoxide (DMSO).[2]
-
Add the solvent to the vial of this compound slowly to avoid splashing.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
3. Storage:
-
Store the solid compound and stock solutions according to the supplier's recommendations to ensure stability.[2][3]
This compound Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | -20°C | 3 years |
| In solvent | -80°C | 1 year |
4. Experimental Use:
-
When using solutions of this compound, continue to wear appropriate PPE.
-
Avoid generating aerosols.
-
Work over a disposable absorbent bench liner to contain any potential spills.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
1. Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., excess solutions, media from treated cells) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.[4]
2. Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials, absorbent pads) must be collected in a dedicated, sealed, and labeled hazardous waste bag or container.
-
Do not dispose of contaminated solid waste in the regular trash.
3. Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Experimental Workflow
Caption: Safe handling workflow for this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
